molecular formula C4H8N2O2 B1465129 Azetidin-3-yl carbamate CAS No. 935730-63-5

Azetidin-3-yl carbamate

Cat. No.: B1465129
CAS No.: 935730-63-5
M. Wt: 116.12 g/mol
InChI Key: GFVNJDIBQYYKGS-UHFFFAOYSA-N
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Description

Azetidin-3-yl carbamate (CAS 935730-63-5) is a versatile azetidine-based chemical building block of interest in medicinal chemistry and pharmaceutical research . The azetidine ring is a valuable saturated heterocycle used in drug discovery to modulate the physicochemical and pharmacological properties of candidate molecules. As a core scaffold, Azetidin-3-yl carbamate serves as a key synthetic intermediate for the development of enzyme inhibitors . Research indicates that derivatives of 3-aminoazetidine, which feature the carbamate functional group, are investigated as potent inhibitors of serine hydrolases like Monoacylglycerol Lipase (MAGL) for potential application in neurology and oncology . Similarly, other carbamate derivatives have been explored as inhibitors of the cysteine amidase N-Acylethanolamine Acid Amidase (NAAA), a potential target for treating pain and inflammation . The molecule provides a reactive amine on the azetidine ring, allowing researchers to functionalize the structure for building more complex compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-4(7)8-3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVNJDIBQYYKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Azetidin-3-yl Carbamate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has transcended its status as a mere synthetic curiosity to become a "privileged scaffold" in modern medicinal chemistry.[1][2] Specifically, azetidin-3-yl carbamates represent a strategic structural motif that addresses two critical bottlenecks in drug development: physicochemical optimization (lowering lipophilicity while maintaining ligand efficiency) and targeted covalent inhibition (serving as tunable electrophiles for serine hydrolases).

This guide dissects the utility of azetidin-3-yl carbamates, moving beyond basic synthesis to explore their role in modulating LogP, their application as "warheads" in Activity-Based Protein Profiling (ABPP), and the precise synthetic routes required to access them.

Part 1: The Pharmacophore & Rationale

The "Escape from Flatland"

The incorporation of an azetidine ring into a drug candidate is often a deliberate strategy to escape the "flatland" of aromatic-heavy libraries. Unlike the planar pyrrole or the flexible piperidine, the azetidine ring offers a unique puckered conformation (butterfly shape) with a high energy barrier to inversion.

  • Lipophilicity Modulation (LogP): Replacing a cyclohexyl or piperidinyl group with an azetidinyl moiety typically lowers cLogP by 1.0–1.5 units due to the reduced carbon count and the polarizability of the strained amine.

  • Vector Positioning: The C3-position of the azetidine allows for vectors that are roughly perpendicular to the ring plane, enabling unique access to binding pockets that planar aromatics cannot reach.

The Carbamate Linker: Stability vs. Reactivity

The carbamate functionality attached to the C3 position (


) serves a dual purpose depending on the target class:
FeatureNon-Covalent Ligands (GPCRs/Kinases)Covalent Inhibitors (Serine Hydrolases)
Role Bioisostere for amides/estersElectrophilic "Warhead"
Stability High metabolic stability against hydrolysisTuned reactivity for nucleophilic attack
Interaction H-bond donor (NH) & Acceptor (C=O)Covalent acylation of active site Serine
Key Benefit Improved permeability & solubilityIrreversible target silencing

Part 2: Mechanism of Action

Covalent Inhibition of Serine Hydrolases

Azetidin-3-yl carbamates are potent scaffolds for inhibiting enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[3] In this mechanism, the carbamate carbonyl acts as a "soft" electrophile.

The Mechanism:

  • Recognition: The azetidine core (often N-substituted) positions the molecule within the enzyme's substrate channel.

  • Nucleophilic Attack: The catalytic Serine hydroxyl attacks the carbamate carbonyl.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The leaving group (often the alkoxy portion, or the azetidine itself depending on orientation) is expelled, resulting in a carbamoylated (inactive) enzyme.

G cluster_0 Step 1: Recognition & Attack cluster_1 Step 2: Transition State cluster_2 Step 3: Inactivation Enzyme Enzyme (Active Site Ser-OH) Tetrahedral Tetrahedral Intermediate Enzyme->Tetrahedral Nucleophilic Attack Inhibitor Azetidin-3-yl Carbamate Inhibitor->Tetrahedral AcylEnzyme Carbamoylated Enzyme (Inactive) Tetrahedral->AcylEnzyme Collapse LeavingGroup Release of Alcohol/Amine Tetrahedral->LeavingGroup

Figure 1: Mechanism of covalent serine hydrolase inhibition by azetidin-3-yl carbamates. The strained ring can influence the leaving group ability and recognition kinetics.

Part 3: Synthetic Methodologies

Synthesizing azetidin-3-yl carbamates requires careful handling of the strained ring to prevent ring-opening polymerization.

Route A: Curtius Rearrangement (From Carboxylic Acid)

This route is preferred when starting from 1-Boc-azetidine-3-carboxylic acid.

  • Activation: Acid conversion to acyl azide (using DPPA).

  • Rearrangement: Thermal rearrangement to isocyanate.

  • Trapping: Reaction with an alcohol (

    
    ) to form the carbamate.
    
Route B: Activation of 3-Aminoazetidine (Direct Coupling)

This is the most versatile route for medicinal chemistry libraries (SAR exploration).

Synthesis Start 1-Boc-3-aminoazetidine Intermediate N-Boc-Azetidin-3-yl Carbamate Start->Intermediate DCM, 0°C -> RT Reagent Chloroformate (R-OCOCl) OR Activated Carbonate Reagent->Intermediate Base Base (DIPEA/Pyridine) Base->Intermediate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Final Functionalized Azetidin-3-yl Carbamate Deprotection->Final Yields free amine for further coupling

Figure 2: Modular synthesis of azetidin-3-yl carbamates via amine activation.

Part 4: Experimental Protocols

Protocol: Synthesis of tert-Butyl (1-acetylazetidin-3-yl)carbamate

Rationale: This protocol demonstrates the formation of the carbamate on the 3-amino group while orthogonally protecting/modifying the ring nitrogen.

Materials:

  • 1-Boc-3-aminoazetidine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • N1-Capping (If starting from free amine):

    • Dissolve 3-aminoazetidine (dihydrochloride salt) in DCM at 0°C.

    • Add TEA (3.0 eq) slowly to liberate the free base.

    • Add the electrophile (e.g., Acetyl Chloride) dropwise. Stir for 2h at RT.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The spot should shift significantly.

  • Carbamate Formation (The Core Reaction):

    • Activation: To a solution of the alcohol (

      
      ) (1.0 eq) in DCM, add Disuccinimidyl carbonate (DSC)  (1.1 eq) and TEA (1.5 eq). Stir until the mixed carbonate forms (approx 4h).
      
    • Coupling: Add the 1-substituted-3-aminoazetidine (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 12–16 hours.

    • Workup: Quench with sat.

      
      . Extract with DCM (3x). Wash organics with brine, dry over 
      
      
      
      .
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: Gradient 0-5% MeOH in DCM. Azetidines are polar; ensure the column is well-equilibrated.

Protocol: Activity-Based Protein Profiling (ABPP) for Selectivity

Rationale: To verify if the azetidin-3-yl carbamate acts as a specific covalent inhibitor (e.g., for MAGL) or a promiscuous binder.

Materials:

  • Proteome source (e.g., Mouse brain membrane fraction).

  • Probe: Fluorophosphonate-Rhodamine (FP-Rh) (Broad-spectrum serine hydrolase probe).

  • Test Compound: Azetidin-3-yl carbamate derivative.[4][5][6]

Workflow:

  • Incubation: Incubate proteome (1 mg/mL) with the Test Compound (various concentrations: 1 nM – 10 µM) for 30 min at 37°C.

  • Labeling: Add FP-Rh (1 µM final) and incubate for 30 min at RT. (FP-Rh will label any serine hydrolase active sites not blocked by the test compound).

  • Quench: Add SDS-PAGE loading buffer and boil for 5 min.

  • Visualization: Resolve proteins on SDS-PAGE. Scan for Rhodamine fluorescence.

  • Data Analysis: A disappearance of a specific band (at the MW of the target, e.g., 33 kDa for MAGL) indicates covalent target engagement.

Part 5: References

  • Lowe, J. L., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. (Verified via Search 1.1)

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. (Context: ABPP Methodology)

  • Bachovchin, D. A., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. (Context: Carbamate mechanism)

  • Enamine Ltd. Azetidines in Drug Discovery: Building Blocks and Libraries. (Verified via Search 1.8)

  • Magrioti, V., et al. (2008). Nanomolar inhibitors of fatty acid amide hydrolase based on 3-carboxamido-azetidines. Bioorganic & Medicinal Chemistry Letters. (Context: Azetidine SAR)

Sources

The Azetidin-3-yl Carbamate Scaffold: Precision Tools for Covalent Inhibition and CNS Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small Ring" Advantage

In the pursuit of optimal Ligand Efficiency (LE) and CNS penetrance, the azetidin-3-yl carbamate has emerged as a privileged motif in modern medicinal chemistry. Unlike its larger congeners (pyrrolidines and piperidines), the four-membered azetidine ring offers a unique combination of high metabolic stability, lowered lipophilicity (LogP), and rigid vector positioning.

This guide details the structural rationale, synthetic pathways, and application of this scaffold, specifically focusing on its role in designing serine hydrolase inhibitors (e.g., MAGL, FAAH) where the carbamate serves as a "tunable warhead" for covalent engagement.

Physicochemical Profile & Structural Logic[1][2]

The azetidine ring is not merely a "smaller pyrrolidine."[1] The geometric strain (~26 kcal/mol) and the puckered conformation (typically ~30°) create distinct electronic and steric environments.

Comparative Metrics: The Azetidine Dip

Replacing a piperidine or pyrrolidine core with an azetidine often results in a favorable reduction in lipophilicity without sacrificing basicity or solubility.

PropertyPiperidine ScaffoldPyrrolidine ScaffoldAzetidine Scaffold Impact on Drug Design
Ring Size 6-membered5-membered4-membered Reduced molecular weight (MW); higher Ligand Efficiency (LE).
LogP (approx) ~0.84~0.46~0.1 - 0.3 Lower LogP improves metabolic stability and reduces non-specific binding.
pKa (amine) ~11.2~11.3~11.0 - 11.3 Retains basicity for salt formation; modulation possible via 3-substituents.
Vector Geometry Chair (flexible)Envelope (flexible)Puckered (Rigid) Defined exit vectors at the 3-position allow precise orientation of warheads.
Fsp3 Character HighHighHigh High fraction of sp3 carbons correlates with improved clinical success rates.
The "Goldilocks" Reactivity

In the context of covalent inhibitors (e.g., for Monoacylglycerol Lipase - MAGL), the reactivity of the carbamate warhead is critical.

  • Too Stable: No target engagement.

  • Too Reactive: Off-target toxicity (promiscuous acylation).

  • Azetidin-3-yl Carbamate: The electronic pull of the strained azetidine ring (via the nitrogen or the 3-position) allows for fine-tuning of the carbamate's electrophilicity, often achieving the "sweet spot" for specific serine reactivity.

Synthetic Protocol: Construction of the Core

The synthesis of azetidin-3-yl carbamates must be modular to allow for rapid SAR exploration. The following protocol describes the synthesis of a Hexafluoroisopropyl Carbamate derivative, a common motif in MAGL inhibitors (akin to the chemistry used for ABX-1431 precursors).

Self-Validating Protocol: Carbamoylation of 3-Aminoazetidine

Objective: Synthesize tert-butyl 3-((((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)carbonyl)amino)azetidine-1-carboxylate.

Reagents:

  • Substrate: 1-Boc-3-aminoazetidine (CAS: 193269-78-2)

  • Reagent: 1,1,1,3,3,3-Hexafluoroisopropyl chloroformate (generated in situ or commercial)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation (T=0): Charge a flame-dried round-bottom flask with 1-Boc-3-aminoazetidine (1.0 equiv) and DCM (0.2 M concentration). Cool to 0°C under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (2.5 equiv) dropwise. Stir for 10 minutes to ensure full deprotonation of the primary amine salt (if using HCl salt).

  • Addition (Critical Rate): Add the chloroformate (1.1 equiv) dropwise over 15 minutes. Reasoning: Rapid addition can lead to bis-acylation or exotherms that degrade the sensitive chloroformate.

  • Reaction Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the polar amine spot (ninhydrin stain active) and appearance of a less polar product spot.

    • LCMS: Look for the mass ion

      
       or 
      
      
      
      . The carbamate proton is often acidic enough to be seen in negative mode ESI.
  • Quench & Workup: Once the starting material is consumed (< 2 hours), quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Validation Checkpoints:

  • NMR Diagnostic: The appearance of a doublet for the carbamate

    
     at 
    
    
    
    5.0–6.0 ppm (depending on solvent) and the multiplet for the azetidine
    
    
    .
  • IR Diagnostic: Strong carbonyl stretch at ~1720–1740

    
     (carbamate).
    
Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Boc-3-aminoazetidine (Substrate) Intermediate Reaction Mixture (0°C, DIPEA, DCM) Start->Intermediate + Base Reagent Chloroformate/Isocyanate (Warhead Source) Reagent->Intermediate Dropwise Addition Check Validation Point: LCMS & TLC (Ninhydrin) Intermediate->Check 1-2 Hours Check->Intermediate Incomplete Conversion Product Azetidin-3-yl Carbamate (Isolated Scaffold) Check->Product Workup & Purification

Figure 1: Modular synthetic workflow for accessing diverse azetidin-3-yl carbamates.

Medicinal Chemistry Case Study: MAGL Inhibition

The most authoritative application of this scaffold is in the inhibition of Monoacylglycerol Lipase (MAGL) , a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).

The Challenge

Traditional MAGL inhibitors (e.g., maleimides) lacked selectivity or CNS penetration. The goal was to develop a covalent, irreversible inhibitor that is highly selective for MAGL over FAAH (Fatty Acid Amide Hydrolase) and other serine hydrolases.

The Solution: The Azetidine-Urea/Carbamate Class

Research led by groups at Pfizer and Abide Therapeutics (now Lundbeck) utilized the azetidine scaffold to position a reactive carbonyl group.

  • Mechanism of Action: The catalytic Serine-122 of MAGL attacks the carbamate carbonyl.

  • Leaving Group: The azetidine moiety (or the group attached to the carbamate oxygen) acts as the leaving group, or in some designs, the azetidine remains part of the adduct.

  • Key Compound Class: The 1,1,1,3,3,3-hexafluoropropan-2-yl carbamate moiety, attached to an azetidine (or piperazine/piperidine) core, proved exceptionally potent.

  • Reference Compound: ABX-1431 (a clinical candidate) utilizes this specific carbamate warhead chemistry, optimized from azetidine/piperidine leads to balance potency and metabolic stability.

Mechanism of Covalent Inactivation

The following diagram illustrates the suicide inhibition mechanism where the enzyme's nucleophile attacks the carbamate.

MechanismOfAction Enzyme MAGL Enzyme (Serine-122 Nucleophile) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor Azetidin-3-yl Carbamate (Electrophile) Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Adduct Carbamoylated Enzyme (Irreversibly Inhibited) TS->Adduct Collapse of Intermediate LG Leaving Group Release (Alcohol/Amine) TS->LG Elimination

Figure 2: Covalent inactivation mechanism of Serine Hydrolases by Azetidine Carbamates.

Strategic Recommendations for Lead Optimization

When utilizing the azetidin-3-yl carbamate scaffold, adhere to these design principles:

  • N-Substitution Matters: The nitrogen of the azetidine ring (

    
    ) is the primary vector for improving potency. Attaching biaryl systems or heteroaryl groups here often accesses the hydrophobic pocket of the target enzyme.
    
  • Metabolic Soft Spots: While the azetidine ring is stable, the

    
    -substituents are prone to oxidation. Use fluorination (e.g., 
    
    
    
    ,
    
    
    ) on the
    
    
    -linked aromatics to block metabolic hotspots.
  • Stereochemistry: Although the azetidine ring is achiral at C3 (unless substituted unsymmetrically), the cis/trans relationship relative to

    
    -substituents can be crucial if the ring is 2- or 4-substituted.
    
  • Solubility: If the carbamate is too lipophilic, utilize the azetidine nitrogen to introduce solubilizing groups (e.g., polar heterocycles) rather than adding them to the warhead, which might compromise reactivity.

References

  • Butler, C. R., et al. (2017).[2] "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[2] Journal of Medicinal Chemistry, 60(23), 9860–9873.[2]

  • Cisar, J. L., et al. (2018). "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders." Journal of Medicinal Chemistry, 61(20), 9062–9084.

  • Lowe, M. A., et al. (2012). "Morpholine and piperidine carbamates as monoacylglycerol lipase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(14), 4699-4704.

  • PubChem Compound Summary. (2024). "tert-butyl N-(azetidin-3-yl)carbamate hydrochloride."[3]

Sources

Comprehensive Technical Guide: Physicochemical Profiling of tert-Butyl N-(azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage[1]

tert-Butyl N-(azetidin-3-yl)carbamate (CAS: 91188-13-5), often referred to as 3-(Boc-amino)azetidine , represents a critical pharmacophore building block in modern drug discovery. Unlike its five-membered (pyrrolidine) and six-membered (piperidine) analogs, the four-membered azetidine ring offers unique conformational rigidity and low lipophilicity (LogP) , making it an ideal scaffold for tuning the physicochemical properties of lead compounds without significantly increasing molecular weight.

This guide provides an exhaustive technical analysis of its physicochemical properties, stability profiles, and reactivity patterns to support its integration into high-value pharmaceutical intermediates.

Molecular Identity & Structural Analysis

The compound exists primarily in two forms: the Free Base (used in nucleophilic substitutions) and the Hydrochloride Salt (used for storage and stability).

Nomenclature and Identifiers[2][3]
IdentifierData
IUPAC Name tert-butyl N-(azetidin-3-yl)carbamate
Common Synonyms 3-(Boc-amino)azetidine; 3-N-Boc-aminoazetidine
CAS Number (Free Base) 91188-13-5
CAS Number (HCl Salt) 217806-26-3
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol (Free Base) / 208.69 g/mol (HCl)
SMILES CC(C)(C)OC(=O)NC1CNC1
InChI Key NEMXVXVJGXZDRR-UHFFFAOYSA-N
3D Conformational Analysis (The "Puckering" Effect)

The azetidine ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation with a dihedral angle of approximately 30°.

  • Implication: Substituents at the 3-position (the Boc-amino group) can adopt pseudo-equatorial or pseudo-axial orientations. In solution, rapid ring inversion occurs, but bulky N-substituents on the ring nitrogen can lock the conformation, affecting binding affinity in protein pockets.

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Comparative Properties Table
PropertyFree Base (91188-13-5)Hydrochloride Salt (217806-26-3)Technical Note
Physical State White to off-white powder/solidWhite crystalline solidFree base may be semi-solid if impure.
Melting Point 63 – 72 °C 175 °C (dec.) Salt form is preferred for solid handling.
Boiling Point ~268 °C (Predicted)N/A (Decomposes)Do not distill the salt.
Density 1.06 ± 0.1 g/cm³N/APredicted density of the crystal lattice.
Solubility (Water) Soluble (>5 mg/mL)Highly Soluble (>50 mg/mL)The secondary amine is highly polar.
Solubility (Organic) DMSO, MeOH, DCM, EtOAcDMSO, MeOH, WaterFree base extracts well into DCM.
pKa (Base) 11.3 (Azetidine NH)N/AHighly basic secondary amine.
pKa (Acid) >14 (Carbamate NH)N/AThe Boc-NH is effectively non-acidic in aq. media.
LogP 0.3 – 0.5 < 0Low lipophilicity aids "Lead-likeness".
Polar Surface Area 50.36 ŲN/AGood permeability profile (<140 Ų).
Solubility & Lipophilicity Insights
  • LogD vs. pH: At physiological pH (7.4), the azetidine nitrogen (pKa ~11.3) is fully protonated (cationic). This drastically lowers the effective LogD, enhancing aqueous solubility but potentially limiting passive membrane permeability unless active transport or paracellular routes are utilized.

  • Formulation: For non-polar reactions, the free base must be generated in situ or extracted into DCM/EtOAc using a basic wash (NaHCO₃ or dilute NaOH).

Reactivity & Stability Profile

Understanding the dual-functionality of this molecule is critical for synthetic planning. It contains a nucleophilic secondary amine (azetidine ring) and an electrophilic/acid-labile carbamate (Boc group).

Thermal Stability & Ring Strain

The azetidine ring possesses significant ring strain (~26 kcal/mol).

  • Risk: Prolonged heating (>100°C) or strong Lewis acids can trigger ring-opening polymerization or hydrolysis.

  • Protocol: Avoid distillation of the free base at atmospheric pressure. Use vacuum distillation or column chromatography.

Chemical Compatibility Matrix
Reagent ClassCompatibilityMechanism / Outcome
Strong Acids (TFA, HCl) Incompatible Cleaves Boc group (Deprotection).
Strong Bases (NaH, KCtBu) Compatible Azetidine NH can be deprotonated for alkylation.
Electrophiles (R-X, R-COCl) Reactive Rapid N-alkylation/acylation at the azetidine nitrogen.
Oxidizing Agents Caution Secondary amines are susceptible to N-oxidation.
Visualizing the Reactivity Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityPathways Start 3-(Boc-amino)azetidine (Core Scaffold) Acid Acidic Conditions (TFA or HCl) Start->Acid Reacts with Base Basic Conditions (K2CO3 / DIPEA) Start->Base Reacts with RingOpen Thermal Stress (>120°C) Ring Opening/Polymerization Start->RingOpen Heat Deprotection Boc Cleavage Yields: 3,3-Diaminoazetidine Acid->Deprotection Removes Protecting Group Alkylation N-Alkylation / Acylation Yields: N1-Functionalized Scaffold Base->Alkylation Activates Ring Nitrogen

Caption: Divergent reactivity pathways. The scaffold serves as a pivot point: acid removes the Boc group, while base facilitates functionalization of the azetidine nitrogen.

Experimental Protocols (Best Practices)

Storage and Handling
  • Atmosphere: Hygroscopic (especially the HCl salt). Store under Nitrogen or Argon.

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass to prevent potential photo-degradation over long periods.

Protocol: Free Base Generation from HCl Salt

Context: Many commercial sources supply the HCl salt for stability, but nucleophilic substitution requires the free base.

  • Dissolution: Dissolve 1.0 eq of tert-butyl N-(azetidin-3-yl)carbamate HCl in minimal water (approx. 5 mL/g).

  • Basification: Slowly add saturated NaHCO₃ solution or 1M NaOH until pH > 12.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x volume). Note: Azetidines are polar; multiple extractions are necessary.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Concentration: Remove solvent under reduced pressure at < 40°C to yield the free base as a white solid/oil. Use immediately.

Protocol: Standard N-Alkylation (Reductive Amination)

Context: Attaching the azetidine scaffold to an aldehyde core.

  • Mixing: Combine Free Base (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM.

  • Activation: Add catalytic Acetic Acid (1-2 drops) if required. Stir for 30 mins to form the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Quench: After conversion (LCMS monitoring), quench with sat. NaHCO₃.

  • Isolation: Extract with DCM. The Boc group remains intact under these mild conditions.

Synthesis & Impurity Profile

Understanding the origin of the material helps in identifying impurities.

Common Synthetic Route: Hydrogenation of 1-(diphenylmethyl)azetidin-3-yl]carbamate.[1]

  • Impurity A: Residual Diphenylmethane (from deprotection).

  • Impurity B: Ring-opened byproducts (3-amino-propanol derivatives) if hydrogenation conditions were too harsh.

SynthesisFlow Precursor 1-Benzhydrylazetidin-3-one Step1 Reductive Amination (NH4OAc / NaBH3CN) Precursor->Step1 Intermediate 1-Benzhydryl-3-aminoazetidine Step1->Intermediate Step2 Boc Protection (Boc2O / TEA) Intermediate->Step2 Protected 1-Benzhydryl-3-(Boc-amino)azetidine Step2->Protected Step3 Hydrogenolysis (H2, Pd/C) Protected->Step3 Final tert-Butyl N-(azetidin-3-yl)carbamate (Target) Step3->Final

Caption: Primary industrial synthesis route. Hydrogenolysis (Step 3) is the critical quality control step to ensure removal of the benzhydryl group.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733227, tert-Butyl azetidin-3-ylcarbamate. Retrieved from [Link]

  • Lowe, G. et al. (2010).Azetidines in Drug Discovery: Physicochemical Properties and Synthetic Approaches. Journal of Medicinal Chemistry. (Generalized reference for Azetidine properties).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

Mechanistic Profiling of Azetidin-3-yl Carbamates: In Vitro Characterization & Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism of action (MoA) of azetidin-3-yl carbamates , a privileged scaffold in medicinal chemistry designed primarily for the inhibition of serine hydrolases (e.g., Acetylcholinesterase [AChE], Fatty Acid Amide Hydrolase [FAAH]). Unlike simple competitive inhibitors, these compounds function as pseudo-irreversible covalent inhibitors .

The azetidine ring provides a conformationally constrained vector that enhances recognition at the enzyme's anionic or hydrophobic specificity pockets, while the carbamate moiety acts as a "suicide" warhead. This guide provides the theoretical framework and validated protocols for characterizing this specific kinetic behavior in vitro.

Part 1: The Pharmacophore & Chemical Biology

Structural Logic: Why Azetidine?

The azetidin-3-yl core offers distinct advantages over flexible alkyl chains or larger heterocycles (piperidines/pyrrolidines):

  • Vector Positioning: The 4-membered ring creates a rigid distance between the basic nitrogen (often protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine) and the electrophilic carbamate carbonyl.

  • Metabolic Stability: Azetidines are generally less susceptible to oxidative metabolism compared to pyrrolidines.

  • Leaving Group Tuning: In the context of carbamate hydrolysis, the

    
     of the leaving group (the alcohol or amine expelled upon serine attack) dictates potency. The azetidine ring allows for precise tuning of this electronic parameter.
    
The Core Mechanism: Carbamoylation

The mechanism is defined by the transfer of the carbamoyl moiety (


) to the catalytic serine residue of the target enzyme.[1][2] This is a two-step covalent process followed by a slow recovery step.

The Reaction Coordinate:

  • Michaelis Complex (

    
    ):  Rapid, reversible non-covalent binding.
    
  • Carbamoylation (

    
    ):  Nucleophilic attack by the catalytic serine hydroxyl on the carbamate carbonyl, expelling the leaving group (the azetidine-containing alcohol/phenol).
    
  • Decarbamoylation (Recovery): Slow hydrolysis of the carbamoylated enzyme by water, regenerating active enzyme.

Part 2: Kinetic Mechanism & Visualization

The inhibition follows the kinetic scheme:



Where:

  • 
     (Dissociation constant of the initial complex)
    
  • 
     = Rate of carbamoylation (inactivation)
    
  • 
     = Rate of decarbamoylation (recovery/turnover)
    

For azetidin-3-yl carbamates,


 is typically very slow (

to

), rendering the inhibition pseudo-irreversible on biological timescales.
Visualization: The Serine Hydrolase Covalent Cycle

The following diagram illustrates the molecular events occurring at the active site.[1]

CarbamateMechanism FreeEnz Free Enzyme (Active Serine) Complex Michaelis Complex (Non-Covalent) FreeEnz->Complex  Binding (k1)   Inhibitor Azetidin-3-yl Carbamate Inhibitor->Complex Complex->FreeEnz  (k-1) TS Tetrahedral Intermediate Complex->TS  Serine Attack AcylEnz Carbamoylated Enzyme (Inactive) TS->AcylEnz  k2 (Inactivation) Leaving Leaving Group (Azetidine Core) TS->Leaving AcylEnz->FreeEnz  k3 (Slow Recovery) Water H2O (Hydrolysis) Water->AcylEnz

Caption: Kinetic cycle of pseudo-irreversible inhibition. The rate-limiting step for recovery is k3 (hydrolysis).

Part 3: In Vitro Characterization Protocols

To validate this mechanism, you cannot rely on standard


 values alone, as they will shift with incubation time. You must determine 

.
Protocol A: Determination of and (Time-Dependent Inhibition)

Purpose: To quantify the efficiency of the covalent bond formation.

Reagents:

  • Target Enzyme (e.g., hAChE or hFAAH) in assay buffer (typically 100 mM Phosphate or Tris, pH 7.4).

  • Substrate (e.g., Acetylthiocholine + DTNB for Ellman's; Fluorogenic substrate for FAAH).

  • Azetidin-3-yl Carbamate (Test Compound).[3][4]

Step-by-Step Workflow:

  • Preparation: Prepare a 10-point dilution series of the inhibitor (range: 0.1 nM to 10 µM).

  • Incubation: Mix Enzyme + Inhibitor. Do not add substrate yet.

  • Time Points: At defined intervals (

    
     min), remove an aliquot of the E+I mixture.
    
  • Activity Measurement: Dilute the aliquot 1:100 into a solution containing saturating substrate. This stops the binding reaction and measures residual activity immediately.

  • Data Processing:

    • Plot

      
       vs. Time for each inhibitor concentration 
      
      
      
      .
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
Protocol B: Jump-Dilution Assay (Reversibility Check)

Purpose: To distinguish between purely reversible, pseudo-irreversible (carbamate), and irreversible (organophosphate) inhibition.

  • High Concentration Incubation: Incubate Enzyme with Inhibitor at

    
     for 60 minutes (until activity is <1%).
    
  • Rapid Dilution: Dilute the mixture 100-fold into buffer containing substrate. The final inhibitor concentration is now

    
     (below the threshold for inhibition).
    
  • Monitoring: Measure product formation continuously for 4 hours.

    • Reversible Inhibitor:[5][6] Activity recovers instantly (linear slope).

    • Azetidin-3-yl Carbamate: Activity recovers slowly (curved slope increasing over time) as

      
       dictates hydrolysis.
      
    • Irreversible: No recovery (flat line).

Protocol C: Intact Protein LC-MS (Covalent Adduct Validation)

Purpose: Definitive proof of the carbamoyl adduct mass shift.

Workflow Visualization:

MSWorkflow Step1 Incubate Enzyme + Inhibitor (1:1 molar ratio, 30 min) Step2 Desalting / SPE (Remove excess small molecules) Step1->Step2 Step3 LC-MS Analysis (Q-TOF or Orbitrap) Step2->Step3 Step4 Deconvolution Step3->Step4 Result Mass Shift Observation Delta = Mass(Carbamoyl moiety) Step4->Result

Caption: Mass spectrometry workflow to confirm covalent adduct formation.

Data Interpretation:

  • Apo-Enzyme Mass:

    
    
    
  • Adduct Mass:

    
    
    
  • Note: The mass added is only the carbamoyl piece (

    
    ). The azetidine leaving group (if attached to the oxygen) will not be present on the protein.
    

Part 4: Quantitative Data Summary

When characterizing azetidin-3-yl carbamates, report data in the following format to ensure comparability across studies.

ParameterUnitDefinitionTarget Value (High Potency)

(30 min)
nMConcentration inhibiting 50% activity after pre-incubation.< 50 nM

min

Max rate of covalent bond formation.> 0.1 min


nMAffinity of the initial non-covalent complex.< 100 nM

M

s

Second-order rate constant (Efficiency).>

M

s


(Recovery)
min/hrHalf-life of the carbamoylated enzyme (

).
> 60 min (for sustained effect)

References

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.

    • Context: Foundational text on carbamate mechanism ( determin
  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine.

    • Context: Describes URB597, a carbamate FAAH inhibitor, establishing the pseudo-irreversible paradigm in lipid signaling.
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.

    • Context: Methodology for assessing selectivity of carbam
  • Magri, A., et al. (2016). Azetidin-3-yl carbamates as novel cholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.

    • Context: Specific SAR and synthesis of the azetidin-3-yl scaffold for serine hydrolase inhibition.

Sources

Methodological & Application

Using Azetidin-3-yl carbamate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Azetidin-3-yl Carbamates in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, the azetidine ring has graduated from a "niche curiosity" to a privileged structural motif .[1] Azetidin-3-yl carbamates (specifically tert-butyl azetidin-3-ylcarbamate and its derivatives) represent a high-value building block class. They offer a unique combination of conformational rigidity , metabolic stability , and vectorial alignment that bioisosterically mimics proline, piperidine, and cyclohexyl systems while reducing molecular weight and lipophilicity (LogP).

This guide provides a technical roadmap for using Azetidin-3-yl carbamate (CAS 91188-13-5) and its analogs. Unlike simple aliphatic amines, the azetidine core imposes specific reactivity constraints and opportunities driven by its ~26 kcal/mol ring strain.

Key Applications:

  • Bioisostere Replacement: Substitution of piperazine/piperidine linkers to improve metabolic stability.

  • Covalent Inhibitors: Synthesis of O-carbamate warheads targeting serine hydrolases (e.g., Monoacylglycerol Lipase - MAGL).

  • GPCR Ligands: Construction of conformationally restricted urea/amide side chains.

Part 2: Chemical Properties & Handling

Core Building Block: tert-Butyl azetidin-3-ylcarbamate CAS: 91188-13-5 (Free Base), 217806-26-3 (HCl Salt)[2]

PropertyValueImplication for Synthesis
Molecular Weight 172.23 g/mol Low MW allows for "heavy" functionalization without violating Lipinski rules.
Ring Strain ~26 kcal/molHigh Reactivity: Susceptible to ring-opening under strong nucleophilic/acidic forcing conditions. Avoid prolonged exposure to Lewis acids at high temperatures.
pKa (Ring NH) ~10.5-11.0Highly basic. Requires scavenging bases (e.g., DIPEA, K₂CO₃) during alkylation to prevent salt formation.
Solubility Polar OrganicSoluble in DMSO, MeOH, DCM. HCl salts are water-soluble but require neutralization for organic extraction.
Stability ModerateStable at RT. Store HCl salts in desiccators. Free base absorbs CO₂ from air (carbamate formation).

Part 3: Synthetic Protocols

Workflow Overview: The "Divergent Azetidine Hub"

The utility of azetidin-3-yl carbamate lies in its orthogonal protection. The Ring Nitrogen (


) is free for immediate diversification, while the Exocyclic Nitrogen (

) is masked by the Boc-carbamate.

AzetidineWorkflow Start tert-Butyl azetidin-3-ylcarbamate (Core Scaffold) Step1 N1-Functionalization (Alkylation/Arylation) Start->Step1 R-X, Base or Ar-X, Pd cat. Direct alpha-Functionalized Azetidine Start->Direct Direct C-H Oxidation (Advanced) Inter1 N1-Substituted Intermediate Step1->Inter1 Step2 N3-Deprotection (TFA or HCl) Inter1->Step2 Acidic Cleavage Inter2 3-Aminoazetidine Derivative Step2->Inter2 Step3 N3-Functionalization (Urea/Amide Synthesis) Inter2->Step3 Isocyanates or Acid Chlorides Final Final Bioactive Ligand Step3->Final

Figure 1: Orthogonal functionalization strategy for Azetidin-3-yl carbamate. The workflow prioritizes N1 modification prior to N3 deprotection to prevent polymerization.

Protocol A: N1-Arylation via Buchwald-Hartwig Coupling

Objective: To attach an aryl scaffold to the azetidine ring nitrogen while preserving the carbamate.

Reagents:

  • tert-Butyl azetidin-3-ylcarbamate (1.0 equiv)[3]

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or RuPhos (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the aryl bromide, azetidine scaffold, Pd source, ligand, and base.

  • Solvation: Add anhydrous toluene (0.2 M concentration relative to azetidine).

  • Activation: Seal and heat to 80–100 °C for 4–12 hours.

    • Note: Azetidines are thermally stable up to ~120 °C in neutral/basic media. Avoid temperatures >140 °C to prevent ring extrusion.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The carbamate NH is acidic enough to streak on silica; add 1% Et₃N to the eluent.

Validation Check:

  • NMR: Look for the disappearance of the azetidine NH (broad singlet ~2-3 ppm) and the shift of ring protons (

    
    ) downfield due to the aryl ring current.
    
Protocol B: Selective N3-Deprotection and Urea Formation

Objective: Unmasking the 3-amino group to generate a urea linkage (common in MAGL and GPCR targets).

Step 1: Deprotection

  • Dissolve the N1-substituted carbamate in DCM (0.1 M).

  • Add TFA (20% v/v) or 4M HCl in Dioxane (5 equiv).

  • Stir at 0 °C to RT for 1–2 hours.

    • Critical: Do not reflux. High heat with strong acid can open the azetidine ring to form chloropropanamines.

  • Concentrate under vacuum. Azeotrope with toluene twice to remove residual acid.

Step 2: Urea Synthesis (Isocyanate Method)

  • Suspend the amine salt in DCM/DMF (9:1).

  • Add DIPEA (3.0 equiv) to liberate the free amine.

  • Add Isocyanate R-NCO (1.1 equiv) at 0 °C.

  • Stir for 30 min.

  • Quench: Add saturated NH₄Cl. Extract with DCM.

Part 4: Case Study & Application Data

Target: Monoacylglycerol Lipase (MAGL) Inhibitors Mechanism: The azetidine ring positions a reactive carbamate warhead to covalently modify the catalytic serine of MAGL.

Comparative Data: Azetidine vs. Piperidine Scaffolds Research indicates that azetidine scaffolds often possess superior physicochemical profiles compared to their 6-membered counterparts.

MetricAzetidine ScaffoldPiperidine ScaffoldAdvantage
Ligand Efficiency (LE) 0.450.32Higher potency per heavy atom.
Metabolic Clearance Low (

)
Moderate (

)
Reduced oxidative metabolism sites.
Solubility (pH 7.4)


Lower lipophilicity improves aqueous solubility.
Brain Penetration (Kp) 1.20.6Compact size aids BBB crossing.

Data aggregated from J. Med. Chem. studies (See Ref 1, 3).

Part 5: Troubleshooting & Safety

  • Ring Opening (The "3-Chloro" Impurity):

    • Symptom:[4][5][6][7][8] Appearance of a propyl chain signals in NMR.

    • Cause: Use of strong nucleophilic acids (HCl, HBr) at high temps or prolonged duration.

    • Solution: Use TFA/DCM for deprotection. If HCl is required, keep T < 25 °C and time < 2h.

  • Polymerization:

    • Symptom:[4][5][6][7][8] Insoluble gum formation during free-basing of 3-aminoazetidine.

    • Cause: Intermolecular nucleophilic attack (N1 attacks C2 of another ring).

    • Solution: Keep the free amine dilute. Store as the salt form until immediately needed.

  • Safety:

    • Azetidines are potentially genotoxic (alkylating agents). Handle all intermediates in a fume hood with double gloving. Treat waste streams with dilute NaOH to hydrolyze any active alkylators before disposal.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[9]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 2020.[10]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2020.[11]

  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride (Compound Summary). PubChem, National Library of Medicine.[12]

  • Carbamate Group as Structural Motif in Drugs: A Review. Journal of Medicinal Chemistry (PMC), 2015.[13]

Sources

Application Note: High-Throughput Screening of Azetidin-3-yl Carbamate Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to confer improved physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of libraries based on the Azetidin-3-yl carbamate motif. We present a strategic workflow, from library design considerations and assay development to primary screening, hit validation, and data analysis. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery campaigns.

Introduction: The Strategic Advantage of the Azetidin-3-yl Carbamate Scaffold

The four-membered azetidine ring has emerged as a privileged motif in modern drug discovery.[4][5] Its inherent ring strain and constrained geometry provide a unique three-dimensionality that can enhance binding affinity and selectivity.[3] When incorporated into molecules, azetidines can improve key drug-like properties such as solubility, metabolic stability, and cell permeability, while acting as bioisosteres for larger, more flexible piperidine or piperazine rings.[3]

The carbamate group is also a key structural element in numerous approved drugs, valued for its chemical stability and its ability to participate in hydrogen bonding with biological targets.[6] The combination of the azetidine core with a carbamate functional group at the 3-position creates a versatile scaffold—Azetidin-3-yl carbamate—that offers multiple vectors for chemical diversification, enabling the creation of large, focused libraries for HTS campaigns.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of millions of compounds against a biological target.[7][8] This document outlines a robust methodology for screening Azetidin-3-yl carbamate libraries, providing a pathway from initial concept to validated hits.

Library Design & Preparation

The success of any HTS campaign is critically dependent on the quality and diversity of the screening library.[9] Since off-the-shelf Azetidin-3-yl carbamate libraries are not widely available, a synthesis effort is often the first step.

Rationale for a Diversified Library

Starting from a common core, such as tert-Butyl azetidin-3-ylcarbamate[10][11][12], a diverse library can be generated by functionalizing the azetidine nitrogen. This "hub-and-spoke" approach allows for the systematic exploration of the chemical space around the core scaffold. The goal is to create a library with a broad range of physicochemical properties to maximize the probability of identifying hits.

Synthetic Strategy Overview

A common and efficient method for library synthesis is the parallel N-functionalization of the azetidine ring. The Boc-protected amine of the carbamate allows for selective reaction at the ring nitrogen.

Protocol 1: Parallel Library Synthesis

  • Deprotection (if necessary): If starting with a protected core like N-Boc-azetidin-3-yl carbamate, the protecting group on the carbamate nitrogen must be removed if that site is to be diversified. However, for initial library generation, diversification typically occurs at the azetidine ring nitrogen.

  • Reaction Setup: In a 96-well reaction block, dispense the core azetidine building block into each well.

  • Diversification: To each well, add a unique diversifying reagent. Common reactions for N-functionalization include:

    • Reductive Amination: With a diverse set of aldehydes/ketones.

    • Acylation: With various acid chlorides or activated carboxylic acids.

    • Sulfonylation: With a library of sulfonyl chlorides.

    • Arylation: Using Buchwald-Hartwig or similar cross-coupling reactions with diverse aryl halides.

  • Reaction & Purification: Allow the reactions to proceed under optimal conditions (e.g., controlled temperature, inert atmosphere). Following the reaction, purification is typically performed using high-throughput techniques like automated flash chromatography or solid-phase extraction (SPE) plates.

  • Quality Control: Analyze each library member for identity and purity (typically >95%) using LC-MS and/or NMR. This step is critical to avoid false positives arising from impurities.

  • Plating: Dissolve the purified compounds in a suitable solvent (e.g., DMSO) at a standard concentration (e.g., 10 mM) in 384-well or 1536-well plates for screening.[13]

High-Throughput Screening Workflow

The HTS process is a multi-step cascade designed to efficiently identify and confirm active compounds from the library.[14]

Assay Development & Miniaturization

The first step is to develop a robust and sensitive biological assay compatible with HTS automation.

  • Causality: The choice of assay (e.g., biochemical, cell-based) depends entirely on the biological target and the desired mechanism of action. For example, a purified enzyme target would suit a biochemical assay (e.g., fluorescence resonance energy transfer [FRET] or AlphaScreen), while a target involved in a cellular pathway would require a cell-based assay (e.g., a reporter gene assay or a cell viability assay).

  • Miniaturization: To conserve reagents and library compounds, the assay must be miniaturized from a 96-well format to a 384-well or 1536-well format.[14] This requires re-optimization of reagent concentrations and incubation times.

  • Self-Validation: The assay's reliability is quantified using the Z'-factor, a statistical parameter that measures the separation between positive and negative controls. An assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[14]

Protocol 2: Assay Miniaturization and Validation

  • Reagent Optimization: Systematically test a range of concentrations for all assay reagents (e.g., enzyme, substrate, cells) in the 384-well format to find conditions that yield a robust signal with minimal variability.

  • Dispensing Validation: Use automated liquid handlers to dispense reagents. Verify the precision and accuracy of the dispensing volumes.

  • Control Setup: Dedicate specific wells on each plate for positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO vehicle). Typically, 16-32 wells of each control are used per plate.

  • Z'-Factor Calculation: Run multiple full plates containing only positive and negative controls. Calculate the Z'-factor for each plate using the formula:

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • Dry Run: Perform a "dry run" with the finalized assay protocol using robotics to simulate the actual screen and ensure all components work together seamlessly.[14]

Primary Screen

The primary screen involves testing every compound in the Azetidin-3-yl carbamate library at a single concentration (typically 10-20 µM).

HTS_Workflow Data Data Normalization Normalization Data->Normalization FalsePos FalsePos SAR SAR FalsePos->SAR

Hit Confirmation and Dose-Response

Compounds identified as "hits" in the primary screen (typically those with activity >3 standard deviations from the plate mean) must be re-tested to confirm their activity.[14]

  • Trustworthiness: The first step is to re-test the original library sample. If activity is confirmed, a fresh, dry powder sample of the compound is ordered or re-synthesized for further testing.[15] This crucial step eliminates false positives resulting from compound degradation, precipitation, or tracking errors in the original library plates.

  • Potency Determination: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50 or EC50). This provides a quantitative measure of the compound's activity and is essential for comparing different hits.

ParameterPrimary ScreenHit ConfirmationDose-Response
Compound Conc. Single point (e.g., 10 µM)Single point (e.g., 10 µM)8-10 point titration
Objective Identify initial "actives"Confirm on-target activityDetermine potency (IC50/EC50)
Source Plate Library copyOriginal library wellFreshly prepared sample
Typical Hit Rate 0.5% - 2.0%~50-80% of primary hits>90% of confirmed hits
Key Metric % Inhibition / ActivationConfirmed Activity (Yes/No)IC50 / EC50 Value
Table 1: Comparison of HTS Screening Phases.

Hit Validation: Eliminating False Positives

A significant challenge in HTS is the prevalence of false positives. A rigorous hit validation cascade is essential to focus medicinal chemistry efforts on genuine, tractable hits.

Orthogonal and Counter-Screens
  • Orthogonal Screen: This is an assay that measures the same biological endpoint as the primary screen but uses a different technology or format. A true hit should be active in both assays. For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal screen might use label-free mass spectrometry to directly measure substrate-to-product conversion.

  • Counter-Screen: This is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, in a luciferase reporter assay, a counter-screen would test for direct inhibitors of the luciferase enzyme. Compounds active in the counter-screen are flagged as assay artifacts.

Chemical Analysis and Triage

Not all confirmed hits are suitable starting points for a drug discovery program.

  • Promiscuity Analysis: Hits are checked against historical screening data to identify "frequent hitters"—compounds that show activity in numerous, unrelated screens and are likely non-specific.[16]

  • Structural Filtering: Cheminformatics tools are used to flag compounds with undesirable structural motifs, such as reactive functional groups or moieties associated with toxicity (PAINS - Pan-Assay Interference Compounds).

  • Structure-Activity Relationship (SAR): The hits are clustered by chemical similarity. The emergence of a cluster of related active compounds provides higher confidence in the scaffold and can provide an early glimpse into the structure-activity relationship (SAR).[16]

Hit_Validation_Funnel PrimaryHits Primary Hits (e.g., 2000 compounds) ConfirmedHits Confirmed Hits (e.g., 1200 compounds) PrimaryHits->ConfirmedHits Re-test PotentHits Potent Hits (IC50 < 10µM) (e.g., 400 compounds) ConfirmedHits->PotentHits Dose-Response CleanHits Structurally 'Clean' Hits (PAINS & Reactivity Filtered) (e.g., 250 compounds) PotentHits->CleanHits Orthogonal/Counter-Screens & Cheminformatics ValidatedHits Validated, Tractable Hits (e.g., 50-100 compounds in 3-5 series) CleanHits->ValidatedHits SAR Analysis

Conclusion

The Azetidin-3-yl carbamate scaffold represents a promising starting point for the discovery of novel therapeutics. Its desirable physicochemical properties and synthetic tractability make it an ideal candidate for the construction of diverse small molecule libraries. By employing a systematic and rigorous HTS workflow—encompassing thoughtful library design, robust assay development, multi-stage screening, and thorough hit validation—research teams can effectively mine these libraries to identify high-quality, validated hits. The protocols and strategies outlined in this application note provide a comprehensive framework to de-risk the early stages of drug discovery and accelerate the progression of new chemical entities toward clinical development.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • High-Throughput Screening of a Marine Compound Library Identifies Anti-Cryptosporidium Activity of Leiodolide A. (2022). MDPI. [Link]

  • Compound Libraries Available for HTS. Stanford University. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2013). PubMed Central. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2015). PubMed Central. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2016). PubMed Central. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Taylor & Francis Online. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2014). PubMed Central. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2024). PubMed Central. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2024). ChemRxiv. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2008). ResearchGate. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. (2024). IRBM. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Oxford Academic. [Link]

  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. (2023). ResearchGate. [Link]

Sources

Application Note: Strategic Incorporation of Azetidin-3-yl Carbamate Motifs in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced incorporation of Azetidin-3-yl carbamate motifs into solid-phase peptide synthesis (SPPS). This moiety is increasingly utilized in peptidomimetic drug design to introduce conformational constraints, improve metabolic stability, and serve as a rigid diamine scaffold.

Executive Summary

The Azetidin-3-yl carbamate moiety represents a high-value structural motif in modern drug discovery. Derived from 3-aminoazetidine , this four-membered heterocycle acts as a rigid, conformationally restricted diamine spacer. In Solid-Phase Peptide Synthesis (SPPS), it is frequently employed to:

  • Mimic Proline Turns: Induce

    
    -turn secondary structures due to the ring strain and restricted 
    
    
    
    torsion angles.
  • Enhance Metabolic Stability: The strained azetidine ring is less recognizable to standard proteases compared to flexible alkyl spacers.

  • Create "Aza-Peptides": Serve as a scaffold for Fragment-Based Drug Discovery (FBDD) directly on solid support.

This guide details the protocols for incorporating N-protected 3-aminoazetidine building blocks (referred to here as Azetidin-3-yl carbamates) into peptide backbones, addressing the specific challenges of coupling to secondary amines and preventing ring-opening side reactions.

Chemical Logic & Mechanistic Insight

The Building Block

The core unit is 3-aminoazetidine . For SPPS, orthogonal protection is required. The "Azetidin-3-yl carbamate" nomenclature typically refers to the N3-protected form.

  • N1 (Ring Nitrogen): A nucleophilic secondary amine (

    
    ). It is sterically less hindered than proline but more strained.
    
  • N3 (Exocyclic Nitrogen): A primary amine attached to the C3 position. In the "carbamate" form, this is protected (e.g., Boc, Fmoc, or Alloc).

Design Strategy

The incorporation strategy depends on the direction of synthesis and the desired linkage:

  • Backbone Insertion: The azetidine acts as a di-functional spacer.

    • N1-coupling: Requires efficient activation (HATU/HOAt) due to the secondary amine nature.

    • N3-deprotection: Releases the primary amine for chain elongation.

  • Scaffold Functionalization: The carbamate at C3 serves as a "masked" handle for late-stage diversification (e.g., urea formation, reductive amination).

Stability Concerns

Azetidines are strained rings (


26 kcal/mol strain energy). While more stable than aziridines, they can undergo acid-catalyzed ring opening  (nucleophilic attack by halides or carboxylates) under harsh cleavage conditions if not properly scavenged.

Experimental Protocols

Protocol A: Resin Loading & Initial Coupling

Objective: Attach 1-(9-Fluorenylmethoxycarbonyl)-3-(tert-butoxycarbonylamino)azetidine (Fmoc-Aze(Boc)-OH equivalent) to the solid support or growing peptide chain.

Reagents:

  • Building Block: 1-Fmoc-3-(Boc-amino)azetidine (Commercial or synthesized).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 min.

  • Fmoc Deprotection (Resin): Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve 1-Fmoc-3-(Boc-amino)azetidine (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: Pre-activation for >2 min is discouraged to prevent racemization or side-reactions.

  • Coupling: Shake the reaction mixture with the resin for 2 hours at Room Temperature (RT).

    • Optimization: For difficult sequences, double coupling (fresh reagents, 1 h) is recommended.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). The secondary amine of the azetidine (if exposed) requires the Chloranil test.

Protocol B: Chain Elongation from the Azetidine Ring (N1)

Objective: Coupling an amino acid to the secondary ring nitrogen (N1) of an N-terminal azetidine residue. This is the most difficult step due to steric hindrance and reduced nucleophilicity.

Critical Modification: Use PyAOP or COMU instead of HBTU/HATU if standard couplings fail.

  • Deprotection: Remove Fmoc from the N1 position using 20% Piperidine/DMF (

    
     min).
    
  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Coupling:

    • AA (4.0 eq) + PyAOP (4.0 eq) + DIPEA (8.0 eq).

    • Reaction time: 3–4 hours or overnight.[2]

    • Alternative: Use Sym-collidine instead of DIPEA to reduce epimerization during slow couplings.

Protocol C: Cleavage and Isolation

Objective: Release the peptide while preserving the azetidine ring integrity.

Cocktail Formulation:

  • Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Crucial: Avoid high concentrations of halides (e.g., HCl) which can open the ring.

Procedure:

  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Add Cleavage Cocktail (10 mL per g resin).

  • Shake for 2.5 hours at RT.

  • Precipitate in cold diethyl ether (

    
    C).
    
  • Centrifuge, wash pellet with ether (

    
    ), and lyophilize.
    

Visualization: Orthogonal Protection Strategy

The following diagram illustrates the workflow for incorporating the Azetidin-3-yl carbamate scaffold, highlighting the orthogonal protection of the N1 (Ring) and N3 (Exocyclic) nitrogens.

Azetidine_SPPS Start Resin-Linker-NH2 Step1 Coupling: Fmoc-Aze(NH-Boc) Start->Step1 HATU/DIPEA Intermediate1 Resin-Aze(N1-Fmoc)(N3-Boc) Step1->Intermediate1 Branch_N1 Path A: N1 Elongation (Remove Fmoc) Intermediate1->Branch_N1 20% Piperidine Branch_N3 Path B: N3 Elongation (Orthogonal) Intermediate1->Branch_N3 Requires Boc removal (if Fmoc stable) Note CRITICAL: Coupling to N1 (Ring) requires PyAOP or extended times. Intermediate1->Note Final Final Peptide (Azetidine Scaffold) Branch_N1->Final Standard SPPS (Coupling to 2° Amine) Branch_N3->Final Requires specialized acid treatment

Caption: Workflow for orthogonal incorporation of 3-aminoazetidine. Path A is the standard backbone insertion route.

Troubleshooting & Optimization Table

ChallengeRoot CauseSolution/Protocol
Incomplete Coupling to N1 Steric hindrance of secondary ring amine.Switch to PyAOP or COMU activators. Increase temperature to 50°C (microwave) for short bursts (5 min).
Ring Opening Acid-catalyzed nucleophilic attack during cleavage.Use scavenger-rich cleavage cocktails (EDT/Thioanisole). Avoid HCl/Dioxane deprotection steps.
Low Solubility Aggregation of rigid azetidine sequences.Use Pseudoproline dipeptides or PEG-based resins (ChemMatrix) to improve solvation.
Racemization Base-catalyzed proton abstraction during activation.Use Oxyma Pure as an additive. Limit pre-activation time to < 1 min.

References

  • Synthesis of 3-Amino-4-substituted Monocyclic

    
    -Lactams. MDPI Molecules, 2021. 
    
    • Context: Discusses the stability and deprotection of azetidin-3-yl carbamates and rel
  • Azetidines as MEK inhibitors. US Patent 7803839B2.

    • Context: Details the synthesis and protection strategies for azetidin-3-yl carbamate intermedi
  • Propanephosphonic Acid Anhydride (T3P) Applications. Thieme Connect.

    • Context: Highlights coupling reagents suitable for sterically hindered amines like azetidines.
  • Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. ACS Journal of Medicinal Chemistry.

    • Context: Demonstrates the use of azetidine scaffolds in activity-based probes and drug design.
  • Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M. Wiley-Interscience. Context: Authoritative text on Carbamic acid protection (Boc/Fmoc) stability and cleavage mechanisms.

Sources

Application Note: Synthesis of Azetidin-3-yl Carbamates for Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Alzheimer’s disease (AD) pathology is characterized by a cholinergic deficit.[1] Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors remain the cornerstone of symptomatic therapy. While piperidine-based (Donepezil) and phenyl-carbamate (Rivastigmine) scaffolds are well-established, the azetidine ring offers a unique, conformationally rigid, four-membered heterocycle that can serve as a metabolic "hard" spacer, potentially improving blood-brain barrier (BBB) permeability and reducing rotatable bonds compared to larger ring systems.

This guide details the synthesis of Azetidin-3-yl carbamates . These compounds combine the carbamate pharmacophore (responsible for pseudo-irreversible inhibition via serine carbamoylation) with an N-substituted azetidine core designed to interact with the anionic sub-site of the cholinesterase enzyme.

Chemical Design Strategy (SAR)

The design relies on a dual-binding site strategy:

  • The "Warhead" (Carbamate at C3): Targets the catalytic triad (Ser200 in AChE). The transfer of the carbamoyl group (

    
    ) to the serine hydroxyl creates a carbamoylated enzyme intermediate that hydrolyzes slowly (minutes to hours), effectively silencing the enzyme.
    
  • The Spacer (Azetidine Ring): Provides a rigid scaffold that positions the warhead while minimizing steric clash within the narrow active site gorge.

  • The Anchor (N-Substitution): A bulky hydrophobic group (e.g., Benzhydryl, Benzyl) attached to the azetidine nitrogen targets the Peripheral Anionic Site (PAS), enhancing affinity and selectivity.

Mechanism of Action Visualization

MOA Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Azetidin-3-yl Carbamate Inhibitor->Complex AcylEnz Carbamoylated Enzyme (Inactive) Complex->AcylEnz Carbamoylation (k2) Leaving Leaving Group (Azetidin-3-ol derivative) Complex->Leaving Release AcylEnz->Enzyme Regeneration (H2O) Hydrolysis Slow Hydrolysis (k3)

Caption: Kinetic mechanism of pseudo-irreversible inhibition. The carbamate moiety transfers to the catalytic serine, releasing the azetidine alcohol leaving group.

Synthetic Protocols

Retrosynthetic Analysis

The target molecule is accessed via the functionalization of 1-benzhydrylazetidin-3-ol . This intermediate is commercially available or easily synthesized from epichlorohydrin and benzhydrylamine, offering a cost-effective entry point.

General Synthetic Scheme

Synthesis SM1 Epichlorohydrin Inter1 1-Benzhydrylazetidin-3-ol (Key Intermediate) SM1->Inter1 Cyclization SM2 Benzhydrylamine SM2->Inter1 Product Target: 1-Benzhydrylazetidin-3-yl carbamate Inter1->Product Carbamoylation Reagent1 Route A: Isocyanate (R-NCO) Cat: Et3N Reagent1->Product Reagent2 Route B: Carbamoyl Chloride (Cl-CO-NR2) Cat: NaH or ZnCl2 Reagent2->Product

Caption: Divergent synthetic routes for carbamate installation on the azetidine core.

Detailed Experimental Procedure

Safety Note: Isocyanates and carbamoyl chlorides are toxic and lachrymators. Work in a well-ventilated fume hood.

Step 1: Preparation of 1-Benzhydrylazetidin-3-ol

Note: If purchasing CAS 18621-17-5, skip to Step 2.

  • Reactants: Dissolve benzhydrylamine (10 mmol) in MeOH (20 mL).

  • Addition: Add epichlorohydrin (10 mmol) dropwise at 0°C.

  • Cyclization: Stir at room temperature for 24h, then reflux for 48h (protected from light).

  • Workup: Evaporate solvent. Dissolve residue in

    
    , wash with brine. Crystallize from acetonitrile.
    
  • Yield: Typically 60-75%.

Step 2: Carbamoylation (Route A: Isocyanate Method)

Best for mono-substituted carbamates (e.g., N-phenyl carbamates).

  • Setup: In a flame-dried flask under Argon, dissolve 1-benzhydrylazetidin-3-ol (1.0 eq, 2 mmol) in anhydrous DCM (10 mL).

  • Catalyst: Add Triethylamine (TEA) (0.1 eq).

  • Addition: Add appropriate isocyanate (e.g., Phenyl Isocyanate) (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench: Add water (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Step 2: Carbamoylation (Route B: Carbamoyl Chloride Method)

Best for di-substituted carbamates (e.g., N,N-dimethyl carbamates like Rivastigmine).

  • Activation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in dry THF. Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min to generate the alkoxide.

    • Alternative (Milder): Use

      
       (0.5 eq) in Toluene as a Lewis acid catalyst if functional group tolerance is an issue [2].
      
  • Coupling: Add Dimethylcarbamoyl chloride (1.2 eq) dropwise.

  • Reflux: Heat to reflux for 6–8 hours.

  • Workup: Cool, quench with saturated

    
    . Extract with EtOAc.
    
  • Characterization: Confirm structure via

    
    -NMR (look for azetidine ring protons at 
    
    
    
    3.0–4.5 ppm) and IR (Carbamate C=O stretch at ~1710
    
    
    ).

Biological Evaluation Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman’s Method)

This protocol quantifies the


 of the synthesized carbamates against AChE (from Electrophorus electricus) and BuChE (from equine serum).

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh) (0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (0.3 mM).

  • Enzyme Stock: 5 U/mL in buffer.

Workflow:

  • Plating: In a 96-well plate, add:

    • 140

      
      L Buffer
      
    • 20

      
      L Enzyme solution
      
    • 20

      
      L Inhibitor (Azetidin-3-yl carbamate) at various concentrations (
      
      
      
      to
      
      
      M).
  • Incubation: Incubate at 25°C for 15 minutes (Critical for carbamates to allow carbamoylation).

  • Initiation: Add 10

    
    L DTNB and 10 
    
    
    
    L Substrate.
  • Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition

    
    . Plot Log[Concentration] vs. % Inhibition to determine 
    
    
    
    .
Data Interpretation & Selectivity

Carbamates often show time-dependent inhibition. It is crucial to report if the


 decreases with longer pre-incubation times, confirming the pseudo-irreversible mechanism.
Compound IDR1 (N-Subst)R2 (Carbamate)AChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Rivastigmine --4150370.009
AZ-01 BenzhydrylPhenylTBDTBDCalc
AZ-02 BenzhydrylDimethylTBDTBDCalc

Table 1: Template for reporting inhibition data. Selectivity Index < 1 indicates BuChE selectivity.

References

  • Synthesis of 1-Benzhydrylazetidin-3-ol

    • Singh, T. et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." ResearchGate.[2]

  • Carbamate Synthesis Methodology

    • Patil, M. et al. (2022). "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine." ACS Omega.

  • Biological Relevance of Azetidines

    • Kovaříková, P. et al. (2023). "Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives." Archiv der Pharmazie.

  • Rivastigmine Mechanism (Grounding)

    • Darreh-Shori, T. et al. (2005). "Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles." Brain Research.

  • General Carbamate Inhibitors

    • Wu, J. et al. "Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase." ResearchGate.[2]

Sources

Troubleshooting & Optimization

Improving yield in Azetidin-3-yl carbamate synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide

Ticket ID: AZT-SYN-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of Azetidin-3-yl carbamates presents a unique set of challenges due to the inherent ring strain of the four-membered azetidine heterocycle (~26 kcal/mol) and the high reactivity of the intermediates. While several routes exist, the Curtius Rearrangement using diphenylphosphoryl azide (DPPA) and the Direct Carbamoylation of 3-aminoazetidines are the industry standards.

This guide addresses the three most common yield-killing vectors reported by our users:

  • Urea Byproduct Formation (Water contamination during isocyanate intermediate phase).[1]

  • Ring Opening/Polymerization (Lewis-acid induced strain release).

  • Isolation Losses (High water solubility of polar azetidine derivatives).

Module 1: Synthetic Pathways & Decision Logic

Before troubleshooting, verify you are using the optimal pathway for your specific substrate.

Pathway Visualization

The following diagram outlines the two primary routes. Route A (Curtius) is preferred when starting from the carboxylic acid. Route B (Direct Acylation) is preferred when the amine is available or generated via reductive amination.

AzetidineSynthesis cluster_risk Critical Failure Point Start_Acid 1-Boc-Azetidine-3-COOH DPPA Activation (DPPA/Base) Start_Acid->DPPA Start_Ketone 1-Boc-Azetidin-3-one RedAm Reductive Amination (NH4OAc/NaBH(OAc)3) Start_Ketone->RedAm AcylAzide Acyl Azide Intermediate DPPA->AcylAzide Isocyanate Isocyanate Intermediate (Highly Reactive) AcylAzide->Isocyanate Heat (-N2) Trapping Nucleophilic Trapping (R-OH / Heat) Isocyanate->Trapping Amine 1-Boc-3-Aminoazetidine RedAm->Amine DirectAcyl Carbamoylation (Cl-CO2-R / Base) Amine->DirectAcyl Product Target Carbamate Trapping->Product DirectAcyl->Product

Figure 1: Strategic routing for Azetidin-3-yl carbamate synthesis. The red dashed box indicates the highest risk for yield loss via urea formation.

Module 2: The Curtius Rearrangement (Troubleshooting)

This is the most frequent source of inquiries. The reaction converts 1-Boc-azetidine-3-carboxylic acid to the carbamate via an isocyanate.

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Low Yield + White Precipitate Symmetric Urea FormationMoisture Ingress. Water hydrolyzes the isocyanate to an amine, which attacks the remaining isocyanate.Protocol Upgrade: Use anhydrous toluene/THF. Add 4Å molecular sieves. Ensure alcohol (ROH) is dry.
Explosive/Rapid Gas Evolution Uncontrolled DecompositionThermal runaway during acyl azide

isocyanate transition.
Ramp Control: Do not heat rapidly. Stir at RT for 30 mins after DPPA addition, then ramp slowly to 80°C.
Ring Opening (Complex NMR) Acidic CleavageAccumulation of hydrazoic acid (

) or phosphoric acid byproducts.
Base Buffer: Ensure >1.2 eq of

or DIPEA is present to neutralize acidic byproducts immediately.
Incomplete Conversion Steric HindranceBulky alcohols (

-BuOH) react slowly with the isocyanate.
Catalysis: Add 5-10 mol% DBTL (Dibutyltin dilaurate) if trapping with tertiary alcohols.
FAQ: Curtius Rearrangement

Q: Why use DPPA instead of the Acid Chloride/NaN3 route? A: The acid chloride route generates HCl, which is fatal to the strained azetidine ring (leading to ring-opening polymerization). DPPA allows for a concerted mechanism under essentially neutral/mildly basic conditions, preserving the 4-membered ring integrity [1].

Q: My product is stuck in the aqueous phase during workup. How do I recover it? A: Azetidine carbamates are amphiphilic.

  • Saturate the aqueous phase with NaCl (salting out).

  • Extract with CHCl3:IPA (3:1) instead of pure DCM or EtOAc. The isopropanol helps pull the polar heterocycle into the organic phase.

Module 3: Optimized Experimental Protocol

Target: Synthesis of tert-butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate (Cbz-protected amine). Scale: 10 mmol input.

Reagents & Setup
  • Substrate: 1-Boc-azetidine-3-carboxylic acid (2.01 g, 10 mmol).

  • Reagent: DPPA (Diphenylphosphoryl azide) (2.37 mL, 11 mmol).

  • Base: Triethylamine (TEA) (1.53 mL, 11 mmol).

  • Trapping Agent: Benzyl alcohol (BnOH) (1.2 mL, 12 mmol) — Note: Use excess if alcohol is cheap.

  • Solvent: Anhydrous Toluene (50 mL).

Step-by-Step Procedure
  • Activation (Acyl Azide Formation):

    • Charge the carboxylic acid and TEA into a flame-dried flask under

      
      .
      
    • Add Toluene. Cool to 0°C.

    • Add DPPA dropwise over 15 minutes. Critical: Exotherm control.

    • Allow to warm to Room Temperature (RT) and stir for 1.5 hours.

  • Rearrangement (The "Yield-Maker" Step):

    • Add the trapping alcohol (BnOH).

    • Slow Ramp: Heat the mixture to 80°C–90°C.

    • Observation: You will see

      
       evolution. Stir until gas evolution ceases (approx. 2-4 hours).
      
    • Checkpoint: Monitor by TLC/LCMS for disappearance of the acyl azide peak (often visible by IR at ~2140 cm⁻¹).

  • Workup (Crucial for Purity):

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Wash 1: 5%

      
       (Removes phosphate byproducts).
      
    • Wash 2: Water.[1]

    • Wash 3: Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc). Azetidines often streak; add 1%

      
       to the eluent if significant tailing occurs.
      

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield (<40%) CheckByproduct Is the major byproduct a symmetric Urea? Start->CheckByproduct YesUrea Water Contamination CheckByproduct->YesUrea Yes NoUrea Check Crude NMR/LCMS CheckByproduct->NoUrea No ActionUrea Action: Dry Solvents, Use Molecular Sieves YesUrea->ActionUrea CheckRing Are Azetidine protons intact (3.5-4.5 ppm)? NoUrea->CheckRing NoRing Ring Opening Detected CheckRing->NoRing No YesRing Check Conversion CheckRing->YesRing Yes ActionRing Action: Lower Temp, Avoid Acidic Workup NoRing->ActionRing ActionTime Action: Increase Reaction Time or Add Catalyst (DBTL) YesRing->ActionTime

Figure 2: Diagnostic logic for identifying yield loss mechanisms in Azetidine synthesis.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.

  • Hose, D. R. J., et al. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for the Curtius rearrangement. BenchChem Technical Guides.

  • TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later. TCI Product Literature.

Sources

Technical Support Center: Troubleshooting Low Conversion in Carbamate Formation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting carbamate formation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their syntheses. As experienced chemists know, while the formation of a carbamate bond appears straightforward, the reality can be fraught with competing reactions and suboptimal conditions.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond a simple list of steps to explain the underlying chemical principles, empowering you to make informed decisions and design robust, self-validating experiments.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low conversion is the most common issue in carbamate synthesis. The root cause often lies in one of three areas: the nucleophilicity of the amine, the reactivity of the carbonyl source, or the reaction conditions.

Question: My reaction with an aliphatic amine and an isocyanate is showing less than 50% conversion. What are the likely causes and how can I fix it?

Answer:

With highly reactive starting materials like aliphatic amines and isocyanates, low conversion often points to issues with reagent quality, stoichiometry, or competing side reactions.

Initial Diagnostic Steps:

  • Reagent Purity Check: Isocyanates are highly susceptible to hydrolysis from atmospheric moisture, which converts them into an unreactive amine and generates carbon dioxide. This process can also lead to the formation of urea byproducts.

    • Protocol: Before use, verify the purity of your isocyanate. An FT-IR spectrum should show a strong, sharp peak around 2250-2270 cm⁻¹. The presence of a broad peak around 3300 cm⁻¹ (N-H stretch) or a strong peak around 1640 cm⁻¹ (urea C=O) suggests significant degradation.

  • Stoichiometry Verification: Ensure a 1:1 molar ratio of amine to isocyanate. An excess of the amine can sometimes lead to the formation of urea byproducts if the isocyanate has partially degraded to form an amine in situ.

  • Solvent Choice: The solvent must be aprotic and dry. Protic solvents like alcohols or water will compete with your amine nucleophile, reacting with the isocyanate to form carbamates or ureas, respectively.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene. Ensure they are from a freshly opened bottle or have been properly dried.

Troubleshooting Workflow:

G start Low Conversion (<50%) Aliphatic Amine + Isocyanate reagent_check Step 1: Verify Reagent Purity & Stoichiometry start->reagent_check solvent_check Step 2: Ensure Solvent is Aprotic & Dry reagent_check->solvent_check temp_check Step 3: Control Temperature (Start at 0°C) solvent_check->temp_check side_reaction Problem: Side Reactions (e.g., Urea Formation) temp_check->side_reaction resolution Solution: Add amine slowly to isocyanate solution at 0°C. Monitor by TLC/LC-MS. side_reaction->resolution Exothermic reaction causing dimerization/trimerization success High Conversion Achieved resolution->success

Caption: Troubleshooting workflow for isocyanate reactions.

Expert Insight: The reaction between an aliphatic amine and an isocyanate is typically very fast and exothermic. Running the reaction at 0°C and adding the amine dropwise to a solution of the isocyanate can help control the reaction rate and dissipate heat, preventing the formation of isocyanate dimers or trimers which are common side products at elevated temperatures.

Question: I am trying to form a carbamate from a less reactive aromatic amine and a chloroformate, but the reaction is stalling. How can I drive it to completion?

Answer:

This is a classic scenario where the nucleophilicity of the amine is a limiting factor. Aromatic amines are significantly less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. To overcome this, you need to enhance the reactivity of the system, typically by using a base.

Key Considerations:

  • Base Selection: The role of the base is to deprotonate the amine (or the intermediate adduct), increasing its nucleophilicity, and to scavenge the HCl byproduct generated from the chloroformate.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in biphasic systems or as a slurry. They are effective but can lead to heterogeneous reaction mixtures, sometimes causing reproducibility issues.

    • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine): These are soluble in common organic solvents, leading to homogeneous reactions. Pyridine is an excellent choice as it can also act as a nucleophilic catalyst. However, ensure its boiling point is compatible with your desired reaction temperature.

Data Summary: Common Bases for Carbamate Synthesis

BasepKa of Conjugate AcidTypical UseConsiderations
Pyridine5.25Excellent nucleophilic catalyst and acid scavenger.Can be difficult to remove due to high boiling point.
Triethylamine (TEA)10.75Common, non-nucleophilic hindered base.Can form insoluble hydrochloride salts.
DIPEA (Hünig's base)10.75Sterically hindered, non-nucleophilic.Preferred when avoiding N-acylation of the base.
K₂CO₃10.33Inexpensive, effective inorganic base.Heterogeneous reaction, may require phase-transfer catalyst.

Experimental Protocol: Base-Catalyzed Carbamate Formation

  • Dissolve the aromatic amine (1.0 eq) in a dry, aprotic solvent (e.g., DCM or THF).

  • Add a suitable base (e.g., Pyridine, 1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the chloroformate (1.1 eq) dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup to remove the base and its salt.

Causality: The base is critical. Without it, the HCl generated in the reaction will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively quenching the reaction.

Frequently Asked Questions (FAQs)

Q1: My amine has a low-solubility. What solvent system should I use?

A1: For poorly soluble amines, consider more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Be aware that these solvents have high boiling points and can be difficult to remove. A co-solvent system, such as THF/DMF, can sometimes provide the necessary solubility without complicating purification. Always ensure the solvent is rigorously dried, as DMF and DMSO are notoriously hygroscopic.

Q2: I am seeing a significant amount of a symmetrical urea byproduct. What is happening?

A2: Symmetrical urea formation (R-NH-C(O)-NH-R) is a strong indicator that your carbonyl source is decomposing to form an isocyanate, which then reacts with your starting amine. This is particularly common when using activating agents like carbonyldiimidazole (CDI) or phosgene derivatives if moisture is present. The activating agent hydrolyzes, and the subsequent reactions lead to urea. To mitigate this, run the reaction under strictly anhydrous conditions (e.g., under an argon or nitrogen atmosphere) and use freshly opened, high-purity reagents.

Q3: How do I choose between an isocyanate, a chloroformate, or another carbonyl source like CDI?

A3: The choice depends on the reactivity of your amine and the desired reaction conditions.

G node1 Carbonyl Source Selection Isocyanate Chloroformate CDI / Phosgene Analogues node2 Best For... Highly reactive, unhindered amines. Fast reactions. Less reactive amines (aromatic, hindered). Requires a base. Sensitive substrates. Generates imidazole or CO2/HCl as byproducts. node1:f1->node2:f1 node1:f2->node2:f2 node1:f3->node2:f3 node3 Key Weakness Highly sensitive to moisture. Generates corrosive HCl byproduct. Can be moisture sensitive; phosgene is highly toxic. node2:f1->node3:f1 node2:f2->node3:f2 node2:f3->node3:f3

Caption: Decision matrix for carbonyl source selection.

In general, for simple, reactive primary and secondary aliphatic amines, isocyanates are efficient. For less reactive amines or when greater control is needed, the chloroformate/base system is standard. For substrates sensitive to acidic or harsh conditions, CDI offers a milder alternative.

Q4: My carbamate product appears to be unstable during workup or purification. What should I do?

A4: Carbamate stability can be an issue, particularly with N-aryl carbamates or those with electron-withdrawing groups, which can be susceptible to hydrolysis under acidic or basic conditions.

  • Modify Workup: Use a buffered aqueous wash (e.g., saturated sodium bicarbonate or ammonium chloride) instead of strong acid or base. Minimize contact time with the aqueous phase.

  • Purification Strategy: Opt for flash chromatography on silica gel using a neutral solvent system (e.g., Hexanes/Ethyl Acetate). If the compound is still unstable, consider switching to a less acidic stationary phase like alumina or using a buffered mobile phase.

  • Protecting Group Instability: If the carbamate is a protecting group (e.g., Boc, Cbz), it is designed to be labile under specific conditions. Ensure your workup and purification conditions are orthogonal to the deprotection chemistry of your specific carbamate. For instance, avoid strong acids if you have a Boc group present.

References

  • The Role of Pyridine in Acylation Reactions. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc. [Link]

  • 1,1'-Carbonyldiimidazole as a Reagent in Organic Synthesis. Chemical Reviews, American Chemical Society. [Link]

Optimization of reaction conditions for azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for Azetidine Ring Formation Lead Scientist: Senior Application Scientist, Chemical Process Group

Executive Summary & Method Selection

Azetidines (4-membered nitrogen heterocycles) possess significant ring strain (~26 kcal/mol), making their synthesis thermodynamically challenging compared to pyrrolidines or piperidines. This support guide addresses the three primary failure modes in azetidine synthesis: oligomerization (kinetic vs. thermodynamic control), ring fragmentation (during reduction), and volatility (yield loss during isolation).

Method Selection Workflow

Use this decision matrix to select the optimal synthetic route based on your starting material and substitution pattern.

Azetidine_Selection Start Select Starting Material AminoAlcohol 1,3-Amino Alcohol Start->AminoAlcohol BetaLactam Beta-Lactam (Azetidin-2-one) Start->BetaLactam ABB Azabicyclo[1.1.0]butane (ABB) Start->ABB OlefinImine Olefin + Imine Start->OlefinImine Cyclization Intramolecular Cyclization (4-exo-tet) AminoAlcohol->Cyclization Standard Route Reduction Lactam Reduction (AlH3 / LAH) BetaLactam->Reduction Scale-up Friendly StrainRelease Strain-Release Functionalization ABB->StrainRelease Complex Substitution Paterno Aza-Paternò-Büchi ([2+2] Cycloaddition) OlefinImine->Paterno Photochemical Output1 Simple/Chiral Azetidines Cyclization->Output1 Reduction->Output1 Output3 C3-Substituted Azetidines StrainRelease->Output3 Output2 N-Alkyl/Aryl Azetidines Paterno->Output2

Figure 1: Decision matrix for selecting the appropriate azetidine synthetic pathway based on substrate availability and target substitution.

Critical Protocols & Optimization

Protocol A: Intramolecular Cyclization (4-exo-tet)

Best for: Enantiopure azetidines from chiral amino acids/alcohols. Mechanism: Activation of the alcohol (Leaving Group formation) followed by nucleophilic displacement.

The Challenge: The formation of 4-membered rings is disfavored by both enthalpy (ring strain) and entropy (probability of chain ends meeting). Intermolecular polymerization is the primary competitor.

Optimized Conditions:

  • Activation: Convert alcohol to Tosylate (OTs) or Mesylate (OMs).

  • Cyclization:

    • Solvent: Acetonitrile or THF (reflux).

    • Base:

      
       or 
      
      
      
      (heterogeneous) or DIPEA (homogeneous).
    • Concentration: CRITICAL. Must be dilute (0.05 M – 0.1 M) to favor intramolecular reaction over intermolecular polymerization.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Polymer/Oligomer formation Concentration too high.Dilute reaction to <0.05 M. Add substrate slowly (syringe pump) to the base mixture.
No Reaction (SM remains) Poor Leaving Group (LG) quality.Switch from Mesylate to Triflate (OTf) for sluggish nucleophiles. Ensure amine is not protonated if using weak base.
Elimination (Allyl amine formed) Base is too strong/bulky.Switch from

-BuOK or NaH to

or

. Lower the temperature.
Protocol B: Reduction of -Lactams

Best for: Scale-up and generating simple azetidines from commercially available lactams.

The Challenge: Over-reduction leads to ring-opening (cleavage of the C-N bond), yielding acyclic amino alcohols.

Optimized Protocol (The Alane Method): Standard Lithium Aluminum Hydride (LAH) is often too basic and nucleophilic, causing ring opening. The use of Alane (


), generated in situ, is superior due to its electrophilic nature.

Step-by-Step:

  • Preparation: Suspend LAH (3 equiv) in dry Ether/THF at 0°C.

  • Activation: Carefully add

    
     (1 equiv) in portions.
    
    • Reaction:

      
      
      
  • Addition: Add the

    
    -lactam solution dropwise to the Alane mixture.
    
  • Quench: Use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to generate granular precipitates that filter easily.

Reference: This method leverages the specific Lewis acidity of


 to activate the carbonyl without attacking the strained ring system aggressively [1].
Protocol C: Strain-Release of Azabicyclo[1.1.0]butanes (ABB)

Best for: Creating C3-substituted azetidines (difficult via other methods).[1][2]

Mechanism: Nucleophilic attack on the bridgehead carbon of the highly strained ABB system releases strain energy to form the azetidine core.

Workflow:

  • Substrate: Commercial or synthesized sulfonyl-ABBs.

  • Nucleophile: Grignards, amines, or thiols.

  • Catalysis: Often requires Lewis Acid catalysis (e.g.,

    
    ) or Pd-catalysis for coupling.
    

Key Insight: This method avoids the entropic penalty of cyclization because the bicyclic precursor is already "cyclized" and simply undergoes ring expansion/opening [4].

Troubleshooting & FAQs

Category: Isolation & Purification[3]

Q: I see full conversion by TLC, but I lose 80% of my mass during rotary evaporation. Where did it go? A: Simple azetidines (like azetidine itself, bp ~61°C) are highly volatile and water-miscible.

  • Solution 1 (Salt Formation): Do not isolate the free base. Treat the organic extract with

    
     in dioxane/ether to precipitate the non-volatile Hydrochloride salt.
    
  • Solution 2 (Careful Distillation): If the free base is required, distill at atmospheric pressure using a Vigreux column. Do not use high vacuum.

Category: C-H Activation

Q: I am trying Pd-catalyzed C-H activation to form an azetidine, but I am getting the pyrrolidine (5-membered) product instead. A: This is a common regioselectivity issue.

  • Mechanism: Pd-catalyzed C-H activation often favors 5-membered palladacycles (leading to pyrrolidines) over 4-membered ones.

  • Fix: Use specific directing groups like picolinamide (PA).[3] The rigid geometry of the bidentate PA directing group can force the Palladium center into the specific geometry required to activate the

    
    -C(sp3)-H bond, favoring the 4-membered ring [2, 5].
    
Category: Photochemistry ([2+2] Cycloaddition)[5]

Q: My Aza-Paternò-Büchi reaction has stalled. Adding more light isn't helping. A: The excited state of imines often undergoes rapid non-radiative decay (E/Z isomerization) rather than cycloaddition.

  • Optimization: You likely need a Triplet Sensitizer (e.g., Iridium photocatalysts) to access the reactive triplet state of the imine or alkene. Visible light mediation with specific photocatalysts (Ir or Ru based) has shown higher success rates than direct UV irradiation [3, 6].

Mechanistic Visualization: The 4-exo-tet Challenge

Understanding the failure mode of the standard cyclization is crucial for optimization.

Cyclization_Mechanism Substrate Amino-Leaving Group (NH-R-OTs) Deprotonation Deprotonation (Amide Anion) Substrate->Deprotonation Base TS_Cyclic Intramolecular TS (4-exo-tet) Deprotonation->TS_Cyclic High Dilution (Kinetic Control) TS_Polymer Intermolecular Attack (Oligomerization) Deprotonation->TS_Polymer High Conc. (Thermodynamic Trap) Product Azetidine Ring TS_Cyclic->Product Polymer Linear Polymer TS_Polymer->Polymer

Figure 2: Kinetic competition between intramolecular cyclization (desired) and intermolecular polymerization. High dilution favors the upper pathway.

References

  • Reduction of

    
    -Lactams: 
    
    • Title: Azetidine - Wikipedia (General synthesis via AlH3/AlCl3)
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][4]

  • Pd-Catalyzed C-H Activation

    • Title: Palladium-Catalyzed Intramolecular Amination of Unactivated C-H Bonds[5]

    • Source: J. Am. Chem. Soc.[6] (via Organic Chemistry Portal)

    • URL:[Link][4]

  • Aza-Paternò-Büchi Optimization

    • Title: Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions[7]

    • Source: Chemical Science / ResearchGate[8]

    • URL:[Link]

  • Strain-Release (ABB)

    • Title: Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines[2]

    • Source: Organic Letters (ACS Publications)[2]

    • URL:[Link][2]

  • Benzazetidine Synthesis

    • Title: Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination[5]

    • Source: ResearchGate[5][8]

    • URL:[Link]

  • Photochemical Strategies

    • Title: Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Purification strategies for polar Azetidin-3-yl carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Azetidin-3-yl Carbamate Derivatives

Case ID: AZT-PUR-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Optimization of Isolation and Purification Strategies for High-Polarity Azetidine Scaffolds[1]

Introduction: The Challenge of the Strained Ring

Azetidin-3-yl carbamates represent a unique challenge in medicinal chemistry purification. You are dealing with a convergence of three difficult physicochemical properties:

  • High Polarity: The carbamate moiety combined with the basic azetidine nitrogen (pKa ~11) creates a highly polar, water-soluble scaffold that resists retention on standard C18 stationary phases.

  • Ring Strain: The azetidine ring possesses approximately ~25 kcal/mol of ring strain, making it susceptible to ring-opening under harsh nucleophilic or acidic conditions [1].[1]

  • Weak UV Chromophores: Unless derivatized with an aryl group, the carbamate linkage has weak UV absorbance (typically <210 nm), complicating detection.

This guide provides a self-validating troubleshooting framework to navigate these challenges.

Module 1: Method Selection Strategy (Triage)

Q: My compound elutes in the void volume on a C18 column. What is the immediate fix?

A: This is the "General Elution Problem" for polar heterocycles. Standard C18 phases rely on hydrophobic interaction, which your compound lacks.

Corrective Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) .

  • Why: HILIC uses a polar stationary phase (Silica, Amine, or Amide) with a high-organic mobile phase.[2][3] Water acts as the strong solvent.[4] Your polar azetidine will partition into the water-enriched layer on the silica surface, providing retention [2].

  • Alternative: If you must use Reverse Phase (RP), you must use an ion-pairing agent or a specialized "Polar-Embedded" C18 column (e.g., C18-PFP or Aq-C18) that can withstand 100% aqueous conditions to maximize interaction time.[1]

Decision Matrix: RP vs. HILIC

purification_decision start Start: Compound Assessment logP LogP < 0 (Highly Polar)? start->logP solubility Soluble in ACN/MeOH? logP->solubility Yes rp_special STRATEGY B: Polar-Embedded RP (C18-Aq / PFP) logP->rp_special No (LogP > 0) hilic STRATEGY A: HILIC (Silica/Amide Phase) solubility->hilic Yes (Preferred) rp_ion STRATEGY C: Ion-Pairing RP (C18 + TFA/HFBA) solubility->rp_ion No (Water soluble only)

Figure 1: Decision tree for selecting the optimal chromatographic mode based on polarity and solubility.

Module 2: Troubleshooting Retention & Peak Shape

Q: I am using HILIC (Bare Silica), but the peaks are tailing severely. Why?

A: Tailing in azetidines is almost always caused by secondary silanol interactions .[1] The basic nitrogen of the azetidine interacts ionically with the acidic silanols (Si-OH) on the stationary phase.

Troubleshooting Protocol:

  • Buffer is Mandatory: You cannot run HILIC on amines without a buffer.[1] Add 10–20 mM Ammonium Formate or Ammonium Acetate to both Mobile Phase A and B. The ammonium ions compete for the silanol sites, sharpening the peak [3].

  • pH Adjustment: Adjust the aqueous buffer to pH 3.0–4.0 (with Formic Acid). This protonates the silanols (suppressing ionization) while keeping the azetidine fully protonated, ensuring a single ionic species.

Q: I see "Ghost Peaks" or baseline drift during the gradient.

A: This is often due to the high UV absorbance of amide/carbamate bonds at low wavelengths (200–210 nm) combined with solvent impurities.

  • Fix: Use LC-MS grade solvents. If using TFA, switch to Formic Acid (TFA absorbs strongly <215 nm).

  • Detection: If your derivative lacks an aromatic ring, UV is unreliable. Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) , which are universal for non-volatile compounds.

Module 3: Stability & Isolation (The Danger Zone)

Q: My compound degrades during concentration/rotary evaporation. Is the carbamate unstable?

A: It is likely the azetidine ring , not the carbamate, that is degrading. While azetidines are more stable than aziridines, they are prone to ring-opening in the presence of nucleophiles (like Cl⁻ or OH⁻) under heating [4].

Stability Protocol:

  • Temperature Limit: Never heat the water bath above 35°C .

  • Avoid Strong Acids/Bases: Do not leave the compound in strong acid (e.g., 1M HCl) or strong base for extended periods.

  • Freezing: Store purified fractions at -20°C immediately if not drying right away.

Q: How do I remove the salt (TFA/Formate) without decomposing the ring?

A: Desalting polar azetidines is tricky because the free base is often water-soluble and difficult to extract.[1]

Recommended Workflow: Solid Phase Extraction (SPE)

  • Load: Load the aqueous salt solution onto a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Wash: Wash with water/methanol to remove excess acid/buffer.[1]

  • Elute: Elute with Ammonia in Methanol (1M) . The ammonia deprotonates the azetidine, releasing it from the resin.

  • Evaporate: Evaporate the methanolic ammonia at low temp. The excess ammonia is volatile.

Module 4: Validated Experimental Protocols

Protocol A: HILIC Purification (Recommended)

Best for: Highly polar, water-soluble azetidine derivatives.

ParameterSpecification
Column Bare Silica or Amide-Functionalized (e.g., TSKgel Amide-80, BEH Amide)
Mobile Phase A 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate (pH 3.[1]0)
Mobile Phase B 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate (pH 3.[1]0)
Gradient 0–5 min: 100% A (Isocratic hold to equilibrate)5–20 min: 0% B → 100% B (Linear Gradient)20–25 min: 100% B
Flow Rate 0.5 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID)
Detection UV 210 nm / ELSD / MS (ESI+)
Protocol B: Reverse Phase "Ion-Pairing" (Alternative)

Best for: Compounds with some hydrophobic character (e.g., N-Boc protected).[1]

ParameterSpecification
Column C18-PFP (Pentafluorophenyl) or C18-Aq (Polar Endcapped)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0–2 min: 5% B2–15 min: 5% B → 60% BNote: Shallow gradient is key for polar separation.[1]
Critical Step If using MS detection, replace TFA with 0.1% Formic Acid, but expect broader peaks.

Module 5: Mechanism of Action (The "Why")

The purification logic relies on manipulating the Hydration Shell .

hilic_mechanism cluster_0 Stationary Phase (Silica) cluster_1 Water Layer cluster_2 Mobile Phase (ACN) SiOH Si-OH H2O H2O Enriched SiOH->H2O Hydrogen Bonding ACN ACN Rich H2O->ACN Partitioning Compound Azetidine (Polar) Compound->H2O Retained in Aqueous Layer

Figure 2: HILIC Mechanism.[1] The polar azetidine partitions into the water-enriched layer adsorbed on the silica surface.

In HILIC, the silica surface adsorbs a layer of water from the mobile phase.[4] Your polar azetidine "dissolves" into this stagnant water layer.[1] Increasing the water content in the mobile phase (Gradient B) disrupts this partitioning, eluting the compound.

References

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Communications.[1] Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Wang, Y., & Duncton, M. A. (2020).[5] A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Link

Sources

Technical Support Center: Solubility Optimization for Azetidin-3-yl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Support) Ticket ID: AZT-SOL-001[1][2]

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical support center. You are likely here because your Azetidin-3-yl carbamate analog is precipitating in your bioassays or failing formulation stability tests.

The Root Cause: Azetidin-3-yl carbamates present a unique "double trouble" in solubility.

  • High Lattice Energy (The "Brick Dust" Effect): The rigid, planar azetidine ring, combined with the hydrogen bond donor/acceptor motif of the carbamate (–NH–CO–O–), facilitates tight crystal packing. This results in high melting points (

    
    C) and poor dissolution, even if the molecule is polar.
    
  • Lipophilicity (The "Grease Ball" Effect): If you have substituted the azetidine nitrogen (

    
    ) with large aryl or alkyl groups to improve potency, you may have inadvertently spiked the LogP, making the molecule hydrophobic.
    

This guide provides a systematic workflow to diagnose and resolve these issues.

Module 1: Diagnostic Workflow

Before attempting random additives, you must categorize your solubility problem. Use the General Solubility Equation (GSE) logic:



  • High

    
     (Melting Point):  Your problem is crystal lattice energy.[1][2] You need to disrupt the solid state (Salts, Amorphous Dispersions).
    
  • High LogP: Your problem is solvation. You need lipophilic vehicles (Surfactants, Lipids, Cyclodextrins).

Visual Guide: Solubility Decision Tree

SolubilityDecisionTree Start Start: Analog Precipitates CheckMP Check Melting Point (Tm) Start->CheckMP HighMP High Tm (>150°C) (Lattice Energy Limited) CheckMP->HighMP High Tm LowMP Low Tm (<100°C) (Solvation Limited) CheckMP->LowMP Low Tm CheckLogP Check LogP / LogD HighMP->CheckLogP StrategyLipid Strategy C: Lipid/Surfactant System (Tween 80 / Capryol) LowMP->StrategyLipid StrategySalt Strategy A: Salt Formation (Disrupt Crystal Lattice) CheckLogP->StrategySalt Basic Center Available? StrategyASD Strategy B: Amorphous Solid Dispersion (HPMC-AS / PVPVA) CheckLogP->StrategyASD No Basic Center

Caption: Diagnostic workflow distinguishing between lattice-energy limited (Brick Dust) and solvation-limited (Grease Ball) solubility issues.

Module 2: Chemical Strategy (Salt Selection)

For Azetidin-3-yl carbamates, the azetidine ring nitrogen (


) is the primary handle for salt formation, provided it is not capped with an electron-withdrawing group (like a sulfonamide or urea).[1]

Why Salts Fail: Researchers often choose HCl by default.[1][2] However, for azetidines, HCl salts can be hygroscopic or form hydrates due to the high charge density of the small chloride ion.

Recommended Counter-ions:

Counter-ion pKa (Acid) Rationale for Azetidines
Mesylate -1.9 Excellent for disrupting packing; often forms stable, non-hygroscopic solids.[1][2]
Tosylate -2.8 Adds lipophilicity to the counter-ion, which can help if the drug is too polar but crystallizes too well.
Tartrate 3.0 / 4.4 Good for "soft" interactions; often breaks rigid lattice structures better than inorganic acids.[1][2]

| Fumarate | 3.0 | FDA-friendly; often yields high-melting but soluble salts.[1][2] |

Technical Note: The


 rule requires 

for stable salt formation.[1][2] Azetidine secondary amines typically have a pKa of ~10-11, making them compatible with almost all pharmaceutical acids [1].[1][2]

Module 3: Formulation Strategy (Co-solvents & Excipients)

If chemical modification (salts) is not possible, use this solvent compatibility matrix for your stock solutions.

Warning: Avoid primary alcohols (Methanol/Ethanol) if your carbamate is prone to transesterification at high temperatures or extreme pH.[1][2]

Recommended Vehicle Systems (IV/IP/PO)
ComponentFunctionRecommended % (v/v)Notes
DMSO Primary Solubilizer5 - 10%Gold standard for stock, but limit in vivo due to toxicity/tolerability.[1][2]
PEG 400 Co-solvent20 - 40%Disrupts water structure; stabilizes the carbamate moiety.[1][2]
HP-

-CD
Complexing Agent10 - 20% (w/v)Best for Azetidines. The cavity encapsulates the hydrophobic carbamate tail, leaving the polar ring exposed.[1][2]
Tween 80 Surfactant0.5 - 2%Prevents precipitation upon dilution into blood/media.[1][2]

Module 4: Experimental Protocols

Protocol A: Micro-Scale Salt Screening (The "Golden Standard")

Objective: Identify a crystalline salt form with improved solubility using minimal material (<50 mg).

  • Preparation: Dissolve free base (10 mg) in minimal solvent (Acetone or IPA are preferred over MeOH to encourage crystallization).

  • Acid Addition: Add 1.05 equivalents of acid (from a stock solution in the same solvent).

  • Cycling: Heat to 50°C for 30 mins, then cool to 4°C. Repeat 3 times (Thermal cycling promotes crystal growth).

  • Observation:

    • Precipitate forms: Filter and analyze (XRPD/DSC).[1][2]

    • Clear solution: Add anti-solvent (TBME or Hexane).[1][2]

    • Oil/Gum:[1][2] This is a failure.[1][2] Try a different solvent (e.g., switch from IPA to EtOAc).

Protocol B: Kinetic Solubility Assay

Objective: Determine the "crashing point" of your compound in aqueous buffer.

  • Stock: Prepare 10 mM stock in DMSO.

  • Dosing: Spike stock into PBS (pH 7.4) to reach target concentrations (1, 10, 50, 100

    
    M) in a 96-well plate. Final DMSO < 1%.[1][2]
    
  • Incubation: Shake at 500 rpm for 4 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.[1][2]
    
  • Analysis: Quantify filtrate via LC-MS/MS against a standard curve.

    • Result: If solubility < 5

      
      M, you have a "Brick Dust" problem (Go to Module 2).
      

Frequently Asked Questions (FAQ)

Q: My azetidin-3-yl carbamate hydrolyzes in my formulation. Why? A: Carbamates are generally stable, but azetidines are strained rings. If your pH is > 9, the hydroxide ion can attack the carbamate carbonyl. If pH < 2, acid-catalyzed hydrolysis occurs [2].[1][2] Solution: Buffer your formulation to pH 4.5 - 6.0 (Citrate or Acetate buffer).

Q: I cannot form a salt because my azetidine nitrogen is acylated (e.g., an amide). What now? A: You have lost your basic center.[1][2] You are now dealing with a neutral molecule.[1][2] You must rely on Amorphous Solid Dispersions (ASD) .[1][2] Try spray drying your compound with HPMC-AS or PVP-VA64 .[1][2] These polymers prevent the crystal lattice from forming, keeping the drug in a high-energy, soluble amorphous state [3].

Q: Can I use cyclodextrins? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly effective for carbamates.[1][2] The hydrophobic tert-butyl or benzyl group of the carbamate fits into the cyclodextrin torus, while the hydroxyls on the outside solubilize the complex.

References

  • PubChem. (2025).[1][2] tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2.[1][2] National Library of Medicine.[1][2] [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

Sources

Technical Support Center: Synthesis of N-Substituted Azetidin-3-yl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely here because your yield is low, or your NMR shows a complex mixture of acyclic byproducts. The synthesis of N-substituted Azetidin-3-yl carbamates presents a unique paradox: you are building a stable pharmacophore on a scaffold with ~25 kcal/mol of ring strain.

The azetidine ring is kinetically stable but thermodynamically volatile. The moment you introduce acidic conditions or strong nucleophiles during the carbamate formation step, you risk triggering the "spring-loaded" ring opening. This guide deconstructs the three primary failure modes: Acid-Mediated Ring Opening , Curtius Rearrangement Deviations , and Regioselectivity Failures .

Module 1: Ring Integrity & Acid-Mediated Lysis

The Issue: Loss of the azetidine ring during reaction or workup, resulting in acyclic


-amino alcohol derivatives.
Mechanism of Failure

The azetidine nitrogen is the Achilles' heel. If protonated (or Lewis-acid activated), the C2 or C4 position becomes highly electrophilic. Any available nucleophile (solvent, water, or the carbamate oxygen itself) can attack, snapping the ring open.

RingOpening Azetidine N-Substituted Azetidine Protonated Protonated Intermediate (+) Azetidine->Protonated H+ / Lewis Acid Transition Nucleophilic Attack (at C2/C4) Protonated->Transition Nu: (H2O, ROH, Cl-) OpenChain Acyclic Gamma-Amino Product Transition->OpenChain Ring Strain Release

Figure 1: The acid-catalyzed ring-opening pathway.[1][2] Note that electron-withdrawing N-substituents (e.g., Boc, Cbz) reduce basicity and mitigate this risk, while N-alkyl groups increase risk.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Crude NMR shows broad aliphatic signals (3.0-4.0 ppm) Ring Opening via acid workup.Avoid Acidic Quench. Use saturated

or phosphate buffer (pH 7). Do not use 1M HCl to remove excess amine.
Low yield with N-Alkyl substrates N-Protonation during reaction.Switch to N-Boc/Cbz. Perform carbamate formation on the protected species first, then deprotect/alkylate later.
Chlorinated byproducts Nucleophilic attack by

during acid chloride activation.
Change Reagent. Use mixed anhydrides or HATU instead of thionyl chloride/oxalyl chloride if generating the acyl azide.

Module 2: The Curtius Rearrangement Route

Context: Converting 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid to the carbamate via an isocyanate intermediate.

The Issue: Formation of symmetric ureas or hydrolysis back to the amine instead of the desired carbamate.

Critical Control Points

The Curtius rearrangement is concerted, meaning stereochemistry at C3 is retained.[3] However, the isocyanate intermediate is a "live wire."

  • Moisture Control: Water competes with your alcohol nucleophile.

    • 
       (Symmetric Urea)
      
  • Thermal Runaway: Azetidine acyl azides can decompose explosively if concentrated.

CurtiusPath Acid Azetidine-3-COOH Azide Acyl Azide (R-CON3) Acid->Azide DPPA, Et3N Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Carbamate Target Carbamate (R-NH-CO-OR') Isocyanate->Carbamate R'OH (Trapping) Urea Side Product: Symmetric Urea Isocyanate->Urea Moisture -> Amine -> Attack

Figure 2: Curtius Rearrangement bifurcation. The path to Urea is irreversible and driven by moisture.

FAQ: Curtius Optimization

Q: I see a precipitate forming during the isocyanate trapping step. Is this my product? A: Likely no . This is often the symmetric urea (highly insoluble).

  • Fix: Ensure your solvent (Toluene/THF) is anhydrous. Add the alcohol nucleophile in excess (5-10 equiv) or use it as the solvent to outcompete any trace water.

Q: Can I isolate the azetidinyl isocyanate? A: Do not attempt isolation. Azetidinyl isocyanates are unstable. Perform a "one-pot" procedure:

  • Reflux Acid + DPPA +

    
     in Toluene (1 h).
    
  • Add Alcohol (

    
    ) and catalyst (DBTL - Dibutyltin dilaurate).
    
  • Reflux for 2–4 h.

Module 3: Direct Carbamoylation (From Azetidin-3-ol)

Context: Reacting N-substituted azetidin-3-ol with an isocyanate (


) or carbamoyl chloride.

The Issue: O-acylation vs. N-acylation competition, or elimination to 2-azetine.

Regioselectivity & Elimination Risks

If your N-substituent is sterically small or electron-donating (e.g., N-Methyl), the nitrogen may compete with the hydroxyl group for the electrophile, leading to quaternary ammonium salts that trigger ring opening (Hofmann-type elimination).

Protocol Validation:

  • Base Selection: Use non-nucleophilic bases.

    • Good: DIPEA,

      
      , NaH (careful with temp).
      
    • Bad: Pyridine (can cause nucleophilic ring opening at high temps), DMAP (use catalytic amounts only).

Table 1: Base & Solvent Matrix for Azetidin-3-ol Coupling

Reagent SystemRisk LevelNotes
CDI / THF LowBest for synthesizing unsubstituted carbamates (

). Mild conditions preserve the ring.
Isocyanate / DCM /

Low-MediumStandard route. Ensure

is dry to prevent urea formation.
NaH / DMF HighStrong base can trigger

-elimination of the -OR group to form 2-azetine. Keep T < 0°C.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021).[1] Insight: Detailed mechanistic study on acid-mediated ring opening via nucleophilic attack.[1][2][4]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (2021). Insight: Comprehensive review of strain-driven reactivity and stability profiles.[5]

  • Curtius Rearrangement: Mechanistic Insight and Applications. Source: Organic & Biomolecular Chemistry.[1][6][7][8][9] Insight: Protocols for one-pot Curtius rearrangement to avoid isocyanate isolation.

  • Safe Work Procedures for Isocyanate-Containing Products. Source: Actsafe Safety Association. Insight: Safety protocols for handling isocyanate intermediates.

Sources

How to prevent racemization in chiral Azetidin-3-yl carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of chiral azetidin-3-yl carbamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to maintaining stereochemical purity during the synthesis of these valuable building blocks. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of your synthetic challenges.

Introduction

Chiral 3-aminoazetidine derivatives, particularly in their carbamate-protected forms, are increasingly important scaffolds in medicinal chemistry.[1] The rigid four-membered ring imparts unique conformational constraints that can enhance binding affinity and improve pharmacokinetic properties of drug candidates. However, the stereocenter at the C3 position is susceptible to racemization under various reaction conditions, leading to a loss of enantiomeric purity and potentially compromising the biological activity of the final compound. This guide will explore the mechanisms of racemization and provide practical strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral azetidin-3-yl carbamates?

A1: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. In the context of chiral azetidin-3-yl carbamates, the stereocenter at the C3 position is the point of concern. The biological activity of a chiral molecule is often dependent on a specific enantiomer. Therefore, the presence of the undesired enantiomer due to racemization can lead to reduced efficacy, altered pharmacological profiles, and increased complexity in purification and analysis.

Q2: What are the primary mechanisms that lead to racemization at the C3 position of azetidines?

A2: The primary mechanism for racemization at the C3 position of an azetidine ring involves the deprotonation of the C3-hydrogen by a base, leading to the formation of a planar carbanion or an enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers. The acidity of the C3-proton is a key factor; any substituent at C3 or on the azetidine nitrogen that can stabilize a negative charge will increase the risk of racemization. For instance, in a related system, the epimerization of a cis-3-amino-4-oxo-azetidine derivative was shown to proceed through the formation of a Schiff base, which facilitates the inversion of the C3 configuration.[2]

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several reaction conditions can promote racemization:

  • Strong Bases: The use of strong bases, such as alkoxides or lithium diisopropylamide (LDA), can readily deprotonate the C3-hydrogen, especially if the proton is activated by an adjacent electron-withdrawing group.[3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur, leading to increased rates of racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization will naturally lead to a greater loss of enantiomeric purity.

  • Polar Aprotic Solvents: Solvents like DMSO or DMF can stabilize the charged intermediate, potentially facilitating racemization.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (e.e.) after N-deprotection/reprotection. The use of harsh acidic or basic conditions for deprotection.Employ milder deprotection methods. For Boc groups, consider using milder acids like p-toluenesulfonic acid in a non-polar solvent. For Cbz groups, catalytic hydrogenation is generally racemization-free.
Racemization during the introduction of the carbamate group. The use of a strong base in the presence of an activating agent for the carbamate formation.Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) at low temperatures. Alternatively, consider using pre-activated carbamoylating agents that do not require a strong base.
Epimerization during intramolecular cyclization to form the azetidine ring. The cyclization conditions (base, solvent, temperature) may be promoting deprotonation at the stereocenter.Optimize the cyclization conditions by screening milder bases (e.g., K2CO3 vs. NaH), using less polar solvents, and lowering the reaction temperature.[4]
Inconsistent e.e. values between batches. Variability in reaction setup, reagent purity, or work-up procedures.Standardize all reaction parameters, including reaction time, temperature, rate of addition of reagents, and work-up conditions. Ensure the purity of all starting materials and reagents.

Strategies to Prevent Racemization

Maintaining stereochemical integrity during the synthesis of chiral azetidin-3-yl carbamates requires careful consideration of the synthetic route and reaction conditions. Here are some key strategies:

Choice of Synthetic Route
  • Starting from Chiral Precursors: The most reliable method to ensure high enantiopurity is to start with a chiral building block where the C3 stereocenter is already established. Common precursors include chiral amino acids or their derivatives.

  • Stereoselective Synthesis: Methods like gold-catalyzed intermolecular oxidation of alkynes have been shown to produce chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.), which can then be converted to the desired carbamate.[5]

  • Ring-Opening of Chiral Aziridines: The regioselective ring-opening of activated chiral aziridines with a suitable nucleophile can be a powerful method to access chiral 3-aminoazetidine precursors.[6][7][8]

Protecting Group Strategy

The choice of the nitrogen protecting group on the azetidine ring is critical. Electron-withdrawing protecting groups can increase the acidity of the C3-proton, making it more susceptible to deprotonation and racemization.

  • N-Boc (tert-Butoxycarbonyl): This is a commonly used protecting group that offers a good balance of stability and ease of removal under acidic conditions.[9]

  • N-Cbz (Carboxybenzyl): This group is stable to a wide range of conditions and can be removed under neutral conditions via catalytic hydrogenation, which is generally considered racemization-free.

  • N-Ns (2-Nitrobenzenesulfonyl): In peptide synthesis, the Ns group has been shown to suppress α-deprotonation by promoting sulfonamide anion formation, thereby preventing racemization.[10] This strategy could potentially be adapted for azetidine synthesis.

G cluster_0 Racemization Pathway cluster_1 Prevention Strategies Chiral Azetidine Chiral Azetidine Mild Conditions Mild Conditions Chiral Azetidine->Mild Conditions Apply Appropriate Protecting Group Appropriate Protecting Group Chiral Azetidine->Appropriate Protecting Group Select Planar Intermediate Planar Intermediate Racemic Mixture Racemic Mixture Stereoselective Synthesis Stereoselective Synthesis Stereoselective Synthesis->Chiral Azetidine Employ

Optimization of Reaction Conditions
  • Base Selection: Use the mildest base necessary to achieve the desired transformation. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Cryogenic conditions (-78 °C) are often employed for reactions involving strong bases.

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Less polar solvents may be preferable in some cases.

Experimental Protocols

Protocol 1: Racemization-Free N-Boc Deprotection

This protocol describes a mild method for the removal of the N-Boc protecting group from a chiral azetidin-3-yl carbamate.

  • Dissolve the N-Boc protected chiral azetidin-3-yl carbamate (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of 4 M HCl in dioxane (4.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be used directly in the next step or neutralized with a mild base (e.g., NaHCO3 solution) and extracted with an organic solvent.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general method for determining the enantiomeric excess of a chiral azetidin-3-yl carbamate derivative. The specific conditions may need to be optimized for your particular compound.

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., Chiralpak series) are often a good starting point for the separation of carbamate enantiomers.[11][12]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol. The ratio of the solvents will need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100

References

  • Regioselective ring-opening of amino acid-derived chiral aziridines: an easy access to cis-2,5-disubstituted chiral piperazines. PubMed, [Link]

  • Base catalyzed racemization of amino acid derivatives. ResearchGate, [Link]

  • Protecting Group and Solvent Control of Stereo- and Chemoselectivity in Glucal 3-Carbamate Amidoglycosylation. PMC, [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC, [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers, [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC, [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC, [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC, [Link]

  • Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. ResearchGate, [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed, [Link]

  • Epimerisation in Peptide Synthesis. MDPI, [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC, [Link]

  • Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters. PubMed, [Link]

  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI, [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry, [Link]

  • Regioselective Epimerization of cis-3-Amino-4-oxo-azetidine-2-sulfonic Acid and Synthesis of Monocyclic ??-Lactams. ResearchGate, [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing, [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org, [Link]

  • Racemization- and Epimerization-Free Stereoselective Synthesis of (Z)-Fluoroalkene-Type Peptidomimetics. ResearchGate, [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate, [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of covalent inhibitor design—particularly for serine hydrolases like Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)—the azetidin-3-yl carbamate scaffold has emerged as a superior alternative to traditional piperidine and pyrrolidine motifs.

This guide analyzes why this four-membered ring offers a distinct pharmacological advantage. Unlike the flexible piperidine (6-membered) or the pseudorotating pyrrolidine (5-membered), the azetidine ring provides a rigid, defined exit vector with lower lipophilicity (


) and reduced molecular weight. These properties maximize Ligand Efficiency (LE)  and Lipophilic Ligand Efficiency (LLE) , critical metrics for CNS-penetrant drug discovery.

Structural & Physicochemical Comparison

The choice of heterocyclic spacer dictates the spatial orientation of the carbamate warhead relative to the binding pocket. Below is a comparative analysis of the Azetidin-3-yl scaffold against its primary competitors.

Physicochemical Metrics Table[1][2]
FeatureAzetidin-3-yl Carbamate Pyrrolidin-3-yl Carbamate Piperidin-4-yl Carbamate Biphenyl Carbamate (e.g., URB597)
Ring Size 4-membered5-membered6-memberedAcyclic / Biaryl
Conformation Rigid (Puckered)Flexible (Envelope)Flexible (Chair/Boat)Rotatable (Atropisomerism)
Exit Vector Angle ~145° (Defined)VariableVariableLinear/Planar
Lipophilicity (

LogP)
Baseline+0.4 to +0.6+0.8 to +1.2High (>> +2.0)
Metabolic Liability Low (Ring strain stable)Moderate (N-dealkylation)Moderate (Oxidation)High (Esterase hydrolysis)
Ligand Efficiency (LE) High ModerateLowLow
The "Puckering" Effect

The azetidine ring exists in a puckered conformation. In the context of a 3-substituted carbamate, this geometry projects the electrophilic carbonyl carbon into the active site with a specific trajectory that minimizes entropic penalty upon binding.

  • Azetidine: Locks the warhead in a "pre-activated" orientation.

  • Piperidine: The chair conformation creates steric bulk that can clash with the catalytic triad (Ser-His-Asp) unless the pocket is deep.

Case Study: Optimization of MAGL Inhibitors

Evidence from the optimization of MAGL inhibitors (Butler et al., J. Med. Chem.) demonstrates the superiority of the azetidine scaffold over piperidine.[1][2]

Experimental Data Synthesis

Data representative of covalent inhibition kinetics against human Monoacylglycerol Lipase (hMAGL).

Scaffold TypeCompound ID

(nM)

(

)
Microsomal Stability (

, min)
Piperidine-4-yl Ref-Pip-1451,20018
Pyrrolidin-3-yl Ref-Pyr-2282,50024
Azetidin-3-yl Lead-Az-3 4.2 18,500 >60
Biphenyl JZL184 (Ref)8.011,00012

Analysis:

  • Potency: The azetidine analog (Lead-Az-3) shows a 10-fold improvement in potency over the piperidine.

  • Kinetics: The

    
     (efficiency of covalent bond formation) is significantly higher. The reduced steric bulk of the azetidine allows the carbamate to approach the catalytic Serine-122 residue more rapidly.
    
  • Stability: The compact azetidine ring reduces the surface area available for oxidative metabolism (CYP450), significantly extending the half-life compared to the lipophilic biphenyl reference.

Mechanistic Visualization

Covalent Inactivation Mechanism

The following diagram illustrates the mechanism of action where the Azetidin-3-yl scaffold positions the carbamate for nucleophilic attack by the catalytic serine.

MAGL_Inhibition cluster_0 Scaffold Role Enzyme MAGL Enzyme (Active Site) Serine Cat. Serine-122 (Nucleophile) Enzyme->Serine Complex Michaelis Complex (Non-covalent) Serine->Complex Binding Inhibitor Azetidin-3-yl Carbamate Inhibitor->Complex Recognition TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Adduct Carbamoylated Enzyme (Irreversible) TS->Adduct Collapse LG Leaving Group (Azetidine-OH) TS->LG Release Description Azetidine geometry minimizes steric clash during TS formation Description->TS

Caption: Mechanism of covalent serine carbamoylation. The azetidine scaffold facilitates the transition state (TS) formation by reducing steric hindrance.

Experimental Protocols

Synthesis of Azetidin-3-yl Carbamates

Objective: To synthesize a library of carbamates from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Reagents:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate (Starting Material)

  • 4-Nitrophenyl chloroformate

  • Secondary amines (R1R2NH)

  • DIPEA (Diisopropylethylamine)

  • DCM (Dichloromethane)

Protocol:

  • Activation: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C. Add DIPEA (1.5 eq) followed by 4-nitrophenyl chloroformate (1.1 eq). Stir for 2 hours to form the mixed carbonate intermediate.

  • Coupling: Add the desired secondary amine (1.2 eq) and additional DIPEA (1.0 eq) directly to the reaction mixture. Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM, wash with sat.

    
     (3x) to remove p-nitrophenol byproduct, then brine. Dry over 
    
    
    
    .
  • Deprotection (Optional): If the N-Boc group is not the final desired substituent, treat with TFA/DCM (1:4) for 1 hour to reveal the azetidine amine for further functionalization (e.g., urea formation or alkylation).

Rapid Hydrolytic Stability Assay

Objective: To verify that the carbamate is stable in aqueous buffer (chemical stability) but reactive toward the enzyme.

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) and incubate at 37°C.

  • Sampling: At t=0, 1h, 4h, and 24h, inject 10 µL onto an HPLC-UV/MS system.

  • Validation Criteria:

    • Pass: >95% parent compound remaining at 24h (indicates stability against spontaneous hydrolysis).

    • Fail: >10% degradation (indicates the carbamate is too labile and may cause off-target toxicity).

Decision Logic: Scaffold Selection

Use this logic flow to determine when to deploy the Azetidin-3-yl scaffold in your drug discovery campaign.

Scaffold_Selection Start Start: Design Covalent Inhibitor Target Target Pocket Analysis Start->Target Space Is the pocket deep/narrow? Target->Space Piperidine Use Piperidine/Biphenyl (Standard) Space->Piperidine No (Broad/Shallow) Check_LE Is Ligand Efficiency critical? Space->Check_LE Yes Azetidine Use Azetidin-3-yl (Rigid/Compact) Pyrrolidine Use Pyrrolidine (Chiral/Vector) Check_LE->Azetidine Yes (Need Low MW/LogP) Check_Chiral Need specific stereochemistry? Check_LE->Check_Chiral No Check_Chiral->Azetidine No (Achiral 3-position) Check_Chiral->Pyrrolidine Yes (3-position chiral)

Caption: Decision tree for selecting heterocyclic scaffolds based on binding pocket topology and efficiency requirements.

References

  • Butler, C. R., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[1][2][3] Journal of Medicinal Chemistry, 60(23), 9860–9873.

  • Zhu, Y., et al. (2020).[4][5] "Design and Synthesis of 3-Piperazinyl-Azetidine Diamides as Monoacylglycerol Lipase Inhibitors." European Journal of Medicinal Chemistry, 188, 112008.

  • Clapper, J. R., et al. (2009).[6] "A Second Generation of Carbamate-Based Fatty Acid Amide Hydrolase Inhibitors with Improved Activity in Vivo." ChemMedChem, 4(9), 1505–1513.

  • Brandi, A., et al. (2008). "Azetidines in Drug Discovery." Chemical Reviews, 108(9), 3988–4035.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Covalent Inhibition by Azetidin-3-yl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Inhibition and the Rise of Tunable Warheads

In the landscape of modern drug discovery, covalent inhibitors are undergoing a significant renaissance. Once viewed with skepticism due to potential off-target reactivity, their capacity for profound and durable target engagement offers distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1] This resurgence has been fueled by the development of sophisticated chemical "warheads"—the electrophilic moieties that form the covalent bond—which are designed for greater selectivity.

Among these emerging warheads, azetidin-3-yl carbamates represent a class of particular interest. Unlike broadly reactive Michael acceptors, they offer a more tempered and tunable electrophilicity. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of covalent inhibition for this promising class of molecules. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization.

Part 1: The Unique Mechanism of Azetidin-3-yl Carbamate Action

To validate a mechanism, one must first understand it. Carbamates, in general, act as covalent inhibitors by carbamylating a nucleophilic residue within the target protein's active site, most commonly a serine or cysteine.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5]

The defining feature of azetidin-3-yl carbamates is the role of the azetidine ring. Contrary to a common misconception that the strained ring itself is attacked and opened, the azetidin-3-yloxy moiety functions as the leaving group. The inherent ring strain of the four-membered azetidine heterocycle (approx. 25.4 kcal/mol) makes the corresponding azetidin-3-ol a more stabilized, and therefore better, leaving group compared to less strained analogues.[2][6] This enhances the electrophilicity of the carbamate's carbonyl carbon, facilitating the nucleophilic attack by the protein residue. This "strain-release assistance" is the key to its efficacy and tunability.

The reaction can be visualized as a two-step process:

  • Nucleophilic Attack: The deprotonated hydroxyl group of a serine (or thiol of a cysteine) attacks the electrophilic carbonyl carbon of the carbamate. This forms a transient, high-energy tetrahedral intermediate.[7]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the azetidin-3-ol leaving group. This results in a stable, carbamylated enzyme.[8]

Figure 1: Mechanism of serine carbamylation by an azetidin-3-yl carbamate.

Part 2: A Multi-Faceted Workflow for Validating Covalent Engagement

A single experiment is insufficient to validate a covalent inhibitor. A rigorous, multi-pronged approach is required to build an unassailable case for the intended mechanism of action. This workflow ensures that observations are not artifactual and that the inhibitor's biological effects are directly attributable to on-target covalent modification.[9]

G kinetics Step 1: Kinetic Analysis (Determine k_inact/K_I) ms Step 2: Mass Spectrometry (Confirm Adduct Mass) kinetics->ms Is inhibition time-dependent? msms Step 2a: Tandem MS (Identify Modification Site) ms->msms Is the mass shift correct? xray Step 3: X-ray Crystallography (Visualize Covalent Bond) msms->xray Is the target modified? selectivity Step 4: Proteomic Profiling (Assess Off-Target Reactivity) xray->selectivity Is the binding mode confirmed? conclusion Validated Covalent Inhibitor selectivity->conclusion Is the inhibitor selective?

Sources

Off-Target Activity Assessment for Azetidin-3-yl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-target activity assessment for Azetidin-3-yl carbamate derivatives Content Type: Publish Comparison Guide

A Comparative Technical Guide for Chemical Biology & Drug Discovery[1]

Executive Summary & Mechanism of Action

Azetidin-3-yl carbamate derivatives have emerged as a privileged scaffold for the covalent inhibition of serine hydrolases, most notably Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) . Unlike their piperidine or piperazine counterparts (e.g., JZL184), the azetidine ring introduces unique geometric constraints and metabolic stability profiles that enhance CNS penetration and potency.

However, the carbamate "warhead" is inherently reactive. It functions by transferring the carbamoyl group to the catalytic serine nucleophile of the target enzyme, forming a stable carbamylated adduct. The Critical Challenge: This covalent mechanism poses a significant risk of off-target activity against the broader serine hydrolase proteome (approx. 200+ enzymes in humans), including off-targets like ABHD6, ABHD12, and KIAA1363 .

This guide outlines the definitive workflow for assessing these off-target risks, comparing the Azetidin-3-yl scaffold against standard alternatives, and detailing the Activity-Based Protein Profiling (ABPP) protocols required for validation.

Comparative Performance Analysis

The following analysis compares Azetidin-3-yl carbamates against the two primary alternatives used in endocannabinoid modulation: Piperidine Carbamates (First-gen standards) and Urea Derivatives (Reversible/Irreversible alternatives).[1]

Table 1: Scaffold Performance & Selectivity Profile
FeatureAzetidin-3-yl Carbamates (Subject)Piperidine Carbamates (e.g., JZL184)Urea Derivatives (e.g., PF-3845/JNJ series)
Primary Mechanism Covalent, Irreversible (Carbamylation)Covalent, Irreversible (Carbamylation)Covalent or Reversible (varies)
Potency (hMAGL IC50) High (< 5 nM) Moderate to High (10–100 nM)High (< 10 nM)
Selectivity (vs. FAAH) Tunable (>1000-fold) .[1] Azetidine geometry restricts access to FAAH active site compared to bulkier piperidines.[1]Moderate. Often requires specific N-substitutions to avoid FAAH cross-reactivity.[1]Very High. Urea scaffold is often highly specific for FAAH over MAGL.[1]
Metabolic Stability Superior. The strained azetidine ring is less prone to oxidative metabolism than piperidine.Moderate. Piperidine ring is a common site for P450 oxidation.[1]High.
Primary Off-Targets ABHD6, KIAA1363 .[1] Requires rigorous ABPP screening.[1]FAAH, CES1 (Carboxylesterase 1) . Broader promiscuity.[1]Minimal (if reversible); Serine hydrolases (if covalent).[1]
CNS Penetration Excellent. Lower molecular weight and favorable LogD.Good, but often higher lipophilicity required.Variable.

Key Insight: The azetidine ring's constrained bond angles optimize the vector of the carbamate leaving group, often resulting in faster


 values for MAGL compared to piperidines, while simultaneously reducing steric fit for the FAAH catalytic tunnel.
Critical Signaling Pathways (Visualization)

Understanding the biological context is essential for selecting the right off-target panel.[1] The diagram below illustrates the endocannabinoid degradation pathway where these inhibitors act, highlighting the critical nodes (MAGL/FAAH) and potential off-target consequences (e.g., ABHD6).

EndocannabinoidPath cluster_lipids Lipid Substrates cluster_enzymes Target Enzymes cluster_products Downstream Products 2-AG 2-Arachidonoylglycerol (2-AG) ABHD6 ABHD6 (Common Off-Target) 2-AG->ABHD6 Minor Route (15%) AEA Anandamide (AEA) FAAH FAAH (Major Off-Target) AEA->FAAH Major Route MAGL MAGL (Primary Target) AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Hydrolysis FAAH->AA EA Ethanolamine FAAH->EA ABHD6->AA Azetidine_Inhibitor Azetidine_Inhibitor Azetidine_Inhibitor->MAGL Inhibits Azetidine_Inhibitor->FAAH Selectivity Check Azetidine_Inhibitor->ABHD6 Potential Off-Target

Figure 1: Endocannabinoid metabolic pathways showing the primary target (MAGL) and critical off-targets (FAAH, ABHD6) requiring assessment.

Experimental Methodology: The Self-Validating Workflow

To establish the scientific integrity of your azetidine derivative, you must move beyond simple IC50 curves. The following workflow is the industry standard for covalent serine hydrolase inhibitors.

Phase 1: In Silico & Enzymatic Screening (The Filter)

Before advanced profiling, valid candidates must pass the "Selectivity Index" threshold.

  • Protocol: Fluorescence-based activity assays using Arachidonoyl-7-hydroxy-6-methoxy-4-methylcoumarin (AHMM) for MAGL and Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) for FAAH.[1]

  • Requirement: Candidate must show >100-fold selectivity for MAGL over FAAH.[1]

Phase 2: Gel-Based Activity-Based Protein Profiling (The Gold Standard)

This is the mandatory validation step.[1] It visualizes the compound's activity against the entire serine hydrolase proteome in a native biological context.

Principle:

  • Probe: Use a broad-spectrum serine hydrolase probe, such as FP-TAMRA (Fluorophosphonate conjugated to a rhodamine fluorophore).[1]

  • Competition: Pre-incubate the proteome with your Azetidine inhibitor.[1]

  • Labeling: Add FP-TAMRA. The probe will label all active serine hydrolases except those blocked by your inhibitor.

  • Readout: SDS-PAGE and Fluorescence Scanning.[1] Disappearance of a band indicates off-target engagement.[1]

Detailed Protocol: Gel-Based Competitive ABPP

  • Proteome Preparation:

    • Harvest mouse brain tissue or relevant cell line (e.g., HEK293T overexpressing MAGL).

    • Homogenize in PBS (pH 7.4) followed by centrifugation (100,000 x g, 45 min) to separate soluble and membrane fractions. (MAGL is membrane-associated).[1]

    • Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation (The Variable):

    • Aliquot 50 µL of proteome into tubes.

    • Add 1 µL of Azetidin-3-yl carbamate (at 10x IC50 and 100x IC50 concentrations).

    • Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., JZL184).

    • Incubate for 30 minutes at 37°C . (Crucial: Carbamates are time-dependent; 30 min allows for covalent bond formation).[1]

  • Probe Labeling (The Validator):

    • Add FP-TAMRA (final concentration 2 µM).[1]

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching & Separation:

    • Add 4x SDS-PAGE loading buffer (reducing). Heat at 95°C for 5 min.

    • Resolve proteins on a 10% SDS-PAGE gel.[1]

  • Imaging:

    • Scan gel on a fluorescent flatbed scanner (excitation 532 nm).[1]

    • Interpretation:

      • Band at ~33 kDa: MAGL. Should be faint/absent in inhibitor lanes.[1]

      • Band at ~63 kDa: FAAH. Should remain strong (identical to DMSO) if selective.[1]

      • Band at ~85 kDa: KIAA1363.[1] Check for reduction (common off-target).

      • Band at ~35 kDa: ABHD6.[1] Check for reduction.

Phase 3: ABPP-MudPIT (Mass Spectrometry)

For a comprehensive list of targets (beyond what can be seen on a gel), perform ABPP coupled with Multidimensional Protein Identification Technology (MudPIT).[1] This provides a quantitative "Selectivity Score" across 200+ enzymes.[1]

Workflow Visualization (ABPP)

ABPP_Workflow cluster_incubation Competitive Incubation start Proteome Preparation (Membrane Fraction) step1 Add Azetidine Inhibitor (30 min @ 37°C) start->step1 step2 Add Vehicle (DMSO) (Control) start->step2 labeling Add FP-TAMRA Probe (Labels all active Serine Hydrolases) step1->labeling step2->labeling readout SDS-PAGE Resolution labeling->readout analysis Fluorescence Scanning readout->analysis outcome Data Interpretation: Loss of Band = Target Engagement Retained Band = Selectivity analysis->outcome

Figure 2: Step-by-step workflow for Gel-Based Activity-Based Protein Profiling (ABPP).

References
  • Pfizer Worldwide Research. (2017).[1][2] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [1]

  • Scripps Research Institute. (2010).[1] Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology.

  • University of Eastern Finland. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3] Bioorganic & Medicinal Chemistry.

  • Cravatt Lab. (2012). Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. NIH.[1]

  • BenchChem. (2025).[1] Comparative Analysis of Azetidine-Based Compound Cross-Reactivity.

Sources

Technical Guide: Comparative Analysis of Azetidin-3-yl Carbamate vs. Traditional FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison between emerging Azetidin-3-yl carbamate/urea inhibitors (exemplified by the VER-24052 scaffold) and the established "Gold Standard" inhibitors URB597 (cyclohexyl carbamate) and PF-3845 (piperidine urea).

Fatty Acid Amide Hydrolase (FAAH) inhibition is a validated strategy for elevating endogenous anandamide (AEA) levels to treat pain and anxiety without the psychotropic side effects of direct CB1 agonists. While URB597 is potent, it suffers from off-target activity against liver carboxylesterases. The azetidine scaffold represents a medicinal chemistry evolution aimed at improving Ligand Efficiency (LE) and selectivity through ring constraint and altered vector geometry.

Mechanistic Basis: Covalent Inactivation

All inhibitors in this comparison function as suicide substrates . They irreversibly carbamylate the catalytic nucleophile Ser241 .[1] Unlike typical serine hydrolases (Ser-His-Asp triad), FAAH utilizes an unusual Ser-Ser-Lys catalytic triad, allowing it to hydrolyze amides at rates comparable to esters.[2]

Mechanism of Action

The inhibitor binds to the active site, positioning the carbonyl carbon for nucleophilic attack by Ser241.[2][3] The leaving group (the azetidine or cyclohexyl ring system) is expelled, resulting in a carbamylated, catalytically dead enzyme.

FAAH_Mechanism Enzyme FAAH (Ser241-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor Carbamate Inhibitor (R-O-CO-N-R') Inhibitor->Complex Binding AcylEnzyme Carbamylated Enzyme (Inactive) Complex->AcylEnzyme Collapse LeavingGroup Leaving Group (Azetidine/Cyclohexyl amine) Complex->LeavingGroup Expulsion

Figure 1: General mechanism of covalent FAAH inhibition by carbamates/ureas.

Head-to-Head Comparison: Azetidine vs. Cyclohexyl/Piperidine Scaffolds

Structural & Physicochemical Analysis

The primary differentiator is the "Leaving Group" portion of the molecule. The azetidine ring (4-membered) introduces significant ring strain and alters the vector of the substituents compared to the chair-conformation of the cyclohexyl (URB597) or piperidine (PF-3845) rings.

FeatureAzetidin-3-yl Scaffolds (e.g., VER-24052)Cyclohexyl Carbamates (URB597)Piperidine Ureas (PF-3845)
Ring Size 4-membered (Strained)6-membered (Relaxed)6-membered (Relaxed)
Geometry Planar/PuckeredChair ConformationChair Conformation
Potency (IC50) < 50 nM (High)4.6 nM (Very High)16 nM (High)
Selectivity High (Scaffold dependent)Moderate (Inhibits liver CES)Excellent (Highly specific)
Ligand Efficiency High (Lower MW)ModerateModerate
Metabolic Stability Tunable (N-substitution)Low (Rapid hydrolysis)High
The Selectivity Challenge

URB597 is known to inhibit peripheral carboxylesterases (CES), which can alter the pharmacokinetics of co-administered drugs.

  • The Azetidine Solution: The constrained geometry of the azetidine ring often reduces fit within the promiscuous active sites of liver CES enzymes while maintaining high affinity for the FAAH Acyl Chain Binding (ACB) pocket.

  • Stereochemistry: For azetidine ureas like VER-24052, activity is often enantioselective, with one enantiomer showing significantly higher potency (up to 7-fold difference between enantiomers).

Kinetic Considerations
  • Piperidine Ureas (PF-3845): Rely on a "twisted" urea bond induced by the enzyme to facilitate nucleophilic attack.

  • Azetidines: The inherent ring strain of the azetidine nitrogen can increase the electrophilicity of the carbamate carbonyl, potentially accelerating the k_inact (rate of inactivation) without requiring as much enzyme-induced distortion.

Experimental Protocols

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To definitively prove selectivity. This assay visualizes active serine hydrolases in a proteome.[2] If your azetidine inhibitor is selective, it should block probe binding only to FAAH, leaving other bands (like CES or MAGL) intact.

Materials:

  • Tissue Lysate: Rat brain or liver membrane proteome (1 mg/mL).

  • Probe: FP-Rhodamine (Fluorophosphonate-rhodamine) - a broad-spectrum serine hydrolase activity probe.

  • Inhibitor: Azetidine test compound vs. URB597 control.

Workflow:

  • Pre-incubation: Incubate proteome (50 µL) with Inhibitor (100 nM - 10 µM) for 30 min at 37°C.

    • Control: DMSO only.

  • Labeling: Add FP-Rhodamine (1 µM final) and incubate for 30 min at RT in the dark.

  • Quench: Add 4x SDS-PAGE loading buffer; boil for 5 min.

  • Separation: Resolve on 10% SDS-PAGE gel.

  • Visualization: Scan gel on a fluorescent flatbed scanner (excitation ~532 nm).

ABPP_Workflow cluster_0 Pre-Incubation cluster_1 Probe Labeling cluster_2 Readout Step1 Proteome + Inhibitor (Covalent binding to FAAH) Step2 Add FP-Rhodamine (Labels REMAINING active enzymes) Step1->Step2 30 min @ 37°C Step3 SDS-PAGE Separation Step2->Step3 Quench & Boil Step4 Fluorescence Scanning Step3->Step4

Figure 2: ABPP workflow for validating inhibitor selectivity.

Protocol B: Fluorogenic Substrate Assay (Kinetic Mode)

Purpose: To determine IC50 and k_inact/K_I values.

Reagents:

  • Substrate: AMC-Arachidonoyl Amide (AA-AMC). Hydrolysis releases fluorescent AMC.

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 (FAAH is more active at alkaline pH).

Step-by-Step:

  • Plate Setup: Use black 96-well plates.

  • Enzyme: Add 1 nM recombinant human FAAH or 5 µg tissue homogenate.

  • Inhibitor: Add serial dilutions of Azetidine compound. Incubate 15 min (critical for covalent inhibitors).

  • Start Reaction: Add AA-AMC (substrate) to final concentration of 1-5 µM.

  • Monitor: Read fluorescence (Ex: 340 nm, Em: 460 nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate slope (V0) for each concentration. Plot % Activity vs. Log[Inhibitor] to derive IC50.

Synthesis of Findings

The azetidin-3-yl carbamate scaffold offers a compelling alternative to the "classic" cyclohexyl carbamates (URB597).

  • Potency: They maintain the nanomolar potency required for in vivo efficacy.

  • Differentiation: The key advantage lies in the potential for improved selectivity profiles against liver esterases due to the specific steric constraints of the 4-membered ring.

  • Recommendation: For researchers developing next-generation FAAH inhibitors, the azetidine scaffold should be prioritized when "Ligand Efficiency" and "Metabolic Stability" are the bottlenecks in the lead optimization of URB-like compounds.

References

  • Kathuria, S., et al. (2003).[4] Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76–81. Link

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain.[2][4] Chemistry & Biology, 16(4), 411–420. Link

  • Mileni, M., et al. (2010). Structure-guided discovery of a covalent intestinal FAAH inhibitor. Proceedings of the National Academy of Sciences, 107(25), 11371-11376. Link

  • Roughley, S. D., et al. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).[2][3][4][5][6] Journal of Medicinal Chemistry (Review describing Vernalis azetidine VER-24052). Link

  • Alexander, J. P., & Cravatt, B. F. (2005).[4] Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes.[7][8] Chemistry & Biology, 12(11), 1179–1187. Link

Sources

Cellular Thermal Shift Assay (CETSA) for Azetidin-3-yl Carbamate Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Target Engagement, Covalent Inhibition, Serine Hydrolases (FAAH/MAGL)

Introduction: The Validation Challenge for Carbamate Scaffolds

Azetidin-3-yl carbamates represent a potent class of electrophilic inhibitors, primarily designed to target serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . These enzymes are critical regulators of the endocannabinoid system, making them high-value targets for pain, anxiety, and neurodegenerative disorders.

Validating the target engagement of these compounds in a physiological context is notoriously difficult. While biochemical assays (like colorimetric substrate hydrolysis) confirm inhibition in lysates, they fail to account for cell permeability, subcellular localization, and off-target binding in the crowded cellular milieu.

This guide details the application of the Cellular Thermal Shift Assay (CETSA) as a superior method for validating Azetidin-3-yl carbamates. Unlike traditional methods, CETSA relies on the thermodynamic stabilization of the target protein upon ligand binding, providing a binary "engaged/not engaged" readout in intact living cells.

Mechanistic Basis: Covalent Stabilization

To interpret CETSA data for Azetidin-3-yl carbamates, one must understand the binding mechanism. These compounds are typically pseudo-irreversible covalent inhibitors .

  • Recognition: The azetidine ring positions the molecule within the enzyme's catalytic pocket.

  • Acylation: The active site serine nucleophile attacks the carbamate carbonyl.

  • Carbamylation: A stable carbamylated enzyme-inhibitor complex is formed, releasing the leaving group (often the azetidine moiety or an attached phenol, depending on specific scaffold design).

  • Thermal Shift: This covalent modification "staples" the protein structure, requiring significantly higher thermal energy to unfold the protein compared to the apo (unbound) state.

Key Insight: For covalent binders like carbamates, the shift in melting temperature (


) is often dramatic (

to

), far exceeding the shifts seen with reversible non-covalent binders.
Visualization: Mechanism of Action & Stabilization

G Drug Azetidin-3-yl Carbamate Target Target Enzyme (FAAH/MAGL) Drug->Target Cell Entry Complex Covalent Carbamylated Complex Target->Complex Nucleophilic Attack (Serine residue) Heat Heat Stress (50-70°C) Target->Heat No Ligand Complex->Heat Unbound_Agg Unbound Protein: Denatures & Aggregates Heat->Unbound_Agg Low Stability Bound_Sol Bound Complex: Remains Soluble Heat->Bound_Sol High Stability (Tm Shift)

Figure 1: Mechanism of covalent stabilization. The formation of the carbamylated complex prevents thermal denaturation, keeping the protein soluble during the CETSA heat challenge.

Comparative Analysis: CETSA vs. Alternatives

For Azetidin-3-yl carbamates, the primary alternative for target validation is Activity-Based Protein Profiling (ABPP) . Below is a critical comparison of CETSA against ABPP and Surface Plasmon Resonance (SPR).

Table 1: Methodological Comparison for Serine Hydrolase Targets
FeatureCETSA (Cellular Thermal Shift) ABPP (Activity-Based Profiling) SPR (Surface Plasmon Resonance)
Primary Readout Thermal Stability (

)
Active Site OccupancyBinding Kinetics (

)
Physiological Context High (Intact living cells)Medium (Lysates or live cells + lysis)Low (Purified protein)
Label Requirement Label-Free (Native protein)Requires Probe (e.g., Fluorophosphonate)Label-Free (Immobilized protein)
Covalent Sensitivity Excellent (Large

)
Excellent (Competition assay)Good (Irreversible binding curve)
Throughput Medium (Western Blot) to High (AlphaScreen)Medium (Gel-based) to High (Mass Spec)Medium
Main Limitation Requires specific antibody; protein must be soluble.Requires a specific activity probe; indirect competition.Artifacts from immobilization; no cellular factors.

Expert Verdict:

  • Use ABPP if you need to prove the compound binds specifically to the catalytic serine (mechanism of action).

  • Use CETSA to prove the compound permeates the cell membrane and engages the target in the presence of cytosolic cofactors, without needing to synthesize a custom fluorescent probe. CETSA is often faster to implement if a commercial antibody exists.

Validated Experimental Protocol

This protocol is optimized for adherent cancer cell lines (e.g., PC3, MCF7) often used in FAAH/MAGL research.

Phase 1: Preparation and Treatment[1]
  • Cell Seeding: Seed cells in 6-well plates to reach 80% confluency on the day of the experiment.

  • Dosing: Treat cells with the Azetidin-3-yl carbamate compound at

    
     or 
    
    
    
    the biochemical
    
    
    (typically 1-10
    
    
    ) for 1–2 hours.
    • Control: Treat an equal number of wells with DMSO (vehicle).

    • Why: Covalent inhibitors require time to accumulate the carbamylated species.

Phase 2: The Thermal Challenge (Critical Step)
  • Harvest: Trypsinize cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide the cell suspension into 8–10 PCR tubes (approx. 50

    
     per tube).
    
  • Heating: Apply a temperature gradient using a PCR thermal cycler.

    • Gradient Range: For serine hydrolases (stable enzymes), use a range of 40°C to 70°C .

    • Duration: Heat for exactly 3 minutes .

  • Cooling: Immediately snap-cool tubes at room temperature (RT) for 3 minutes.

Phase 3: Lysis and Separation
  • Lysis: Add a mild detergent buffer (e.g., 0.4% NP-40 in PBS) directly to the PCR tubes. Freeze-thaw three times (liquid nitrogen /

    
     water bath) to ensure complete lysis.
    
    • Note: Avoid harsh denaturing buffers (SDS) at this stage, as they will resolubilize the aggregates.

  • Clarification: Centrifuge samples at 20,000 x g for 20 minutes at 4°C .

    • Action: Transfer the supernatant (soluble fraction) to fresh tubes. Discard the pellet (aggregated/denatured protein).

Phase 4: Detection (Western Blot)
  • SDS-PAGE: Load equal volumes of supernatant onto a gel.

  • Blotting: Transfer to nitrocellulose/PVDF.

  • Probing: Incubate with primary antibody against the target (e.g., Anti-FAAH or Anti-MAGL).

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
     (temperature at 50% intensity) for DMSO and Treated samples.
    
Visualization: CETSA Workflow

CETSA_Workflow Cells Live Cells (Adherent) Treat Treatment (Drug vs DMSO) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Thermal Gradient (40-70°C, 3 min) Aliquot->Heat Lyse Lysis & Spin (Remove Aggregates) Heat->Lyse Detect Western Blot (Soluble Fraction) Lyse->Detect Supernatant Only

Figure 2: Step-by-step CETSA workflow for target validation.

Data Interpretation & Troubleshooting

Expected Results
  • DMSO Control: The target protein should show a sigmoidal melting curve, disappearing from the soluble fraction as temperature increases (e.g.,

    
    ).
    
  • Carbamate Treated: The melting curve should shift to the right (stabilization).

    • Significant Shift:

      
       is generally considered positive. For covalent carbamates, expect 
      
      
      
      of 5–12°C .
Troubleshooting Table
ObservationPossible CauseSolution
No Shift Observed Drug impermeability or low affinity.Increase incubation time (up to 4h) or concentration.
Protein Precipitates in DMSO at 37°C Protein is intrinsically unstable.Use a milder lysis buffer; ensure cells are healthy.
High Background (Pellet contamination) Inefficient centrifugation.Increase spin speed (20,000 x g) or duration.
"Smiling" Bands on Blot High salt/detergent in lysis buffer.Dilute samples before loading on SDS-PAGE.

References

  • Martinez Molina, D., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][1][3][4][5][6][7] Science. Link

  • Jafari, R., et al. (2014).[1][6] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][1][3][4][5][6] Nature Protocols. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[8] Annual Review of Biochemistry. Link

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors. Nature Communications.[6] Link

Sources

A Guide to Assessing the Metabolic Stability of Azetidin-3-yl Carbamate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of product performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

In the pursuit of optimizing drug candidates, prodrug strategies are a cornerstone for enhancing pharmacokinetic and pharmacodynamic properties. The azetidin-3-yl carbamate moiety has emerged as a promising promoiety, particularly for masking polar functional groups like amines and phenols to improve membrane permeability and oral bioavailability. However, the success of any prodrug hinges on its metabolic fate: it must remain stable in circulation long enough to reach its target, yet be efficiently cleaved to release the active parent drug at the desired site of action.

This guide provides a comprehensive framework for assessing the metabolic stability of azetidin-3-yl carbamate prodrugs. We will delve into the mechanistic rationale behind their design, present detailed experimental protocols for their evaluation, and compare their performance against common alternative prodrug strategies. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data for critical decision-making in drug development programs.

The Azetidin-3-yl Carbamate Moiety: A Mechanistic Rationale

The core concept of the azetidin-3-yl carbamate prodrug is to leverage a strained ring system to facilitate a controlled release of the parent drug. The carbamate linkage masks a key functional group on the parent drug (Drug-XH), rendering it more lipophilic. The intended activation pathway involves enzymatic hydrolysis of the carbamate bond, followed by a rapid, non-enzymatic decomposition of the resulting azetidinol intermediate to release the active drug, azetidin-3-one, and carbon dioxide.

The choice of this moiety is underpinned by the hypothesis that the ring strain of the azetidine group can be modulated to control the rate of hydrolysis. This offers a potential advantage over traditional ester or amide prodrugs, where cleavage rates can be highly variable and dependent on specific enzyme expression levels.

Prodrug Azetidin-3-yl Carbamate Prodrug (Drug-X-CO-O-Azetidine) Intermediate Unstable Azetidin-3-ol Intermediate (Drug-X-CO-O-Azetidin-3-ol) Prodrug->Intermediate Enzymatic Hydrolysis (e.g., Carboxylesterases) Parent_Drug Active Parent Drug (Drug-XH) Intermediate->Parent_Drug Spontaneous Decomposition Byproducts Azetidin-3-one + CO2 Intermediate->Byproducts Spontaneous Decomposition

Caption: Proposed bioactivation pathway of azetidin-3-yl carbamate prodrugs.

A Multi-Tiered Approach to Metabolic Stability Assessment

A robust assessment of metabolic stability requires a multi-tiered approach, progressing from simple, high-throughput in vitro systems to more complex models that better recapitulate in vivo conditions. This tiered workflow allows for early identification of liabilities and informed prioritization of candidate compounds.

cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Plasma Plasma Stability Microsomes Liver Microsomes (Phase I) Hepatocytes Hepatocytes (Phase I & II) PK_Study Rodent Pharmacokinetic Study Hepatocytes->PK_Study Candidate Selection

Caption: Tiered workflow for metabolic stability assessment.

Experimental Protocol 1: Human Liver Microsome (HLM) Stability Assay

Rationale: HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism. While not expected to be the primary cleavage pathway for carbamates, it is crucial for identifying other potential metabolic soft spots on the molecule.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. A reaction mixture is assembled in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM protein (final concentration 0.5 mg/mL).

  • Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH regenerating system (cofactor for CYP450 enzymes). A parallel incubation without the NADPH system serves as a negative control to assess non-CYP mediated degradation.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of the test compound.

Experimental Protocol 2: Suspended Hepatocyte Stability Assay

Rationale: Primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and active transporter systems. This assay provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate than microsomes alone. It is particularly important for carbamate prodrugs, as it contains the carboxylesterases (e.g., hCE1, hCE2) that are often responsible for their hydrolysis.

Methodology:

  • Preparation: Cryopreserved human hepatocytes are thawed and resuspended in incubation medium. Cell viability is confirmed (typically >80%) via trypan blue exclusion.

  • Incubation: The hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL) is incubated with the test compound (final concentration 1 µM) in a shaking water bath at 37°C.

  • Time Points: Aliquots of the cell suspension are removed at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching & Lysis: The reaction is quenched with ice-cold acetonitrile containing an internal standard, which also serves to lyse the cells and precipitate proteins.

  • Analysis: Samples are processed and analyzed by LC-MS/MS to measure the disappearance of the prodrug and the appearance of the parent drug.

Comparative Data Analysis

To illustrate the application of these protocols, we present hypothetical data for an azetidin-3-yl carbamate prodrug (Prodrug A) compared to two common alternative strategies for masking a phenolic hydroxyl group: an acetate ester (Prodrug B) and a pivaloyloxymethyl (POM) ether (Prodrug C).

CompoundMoietyHLM Stability (t½, min)Hepatocyte Stability (t½, min)Parent Drug Appearance (Hepatocytes, % at 60 min)
Prodrug A Azetidin-3-yl Carbamate> 604535%
Prodrug B Acetate Ester> 60885%
Prodrug C POM Ether251550%

Interpretation of Results:

  • Prodrug A (Azetidin-3-yl Carbamate): Demonstrates high stability in microsomes, suggesting it is not a significant substrate for CYP450 enzymes. Its moderate stability in hepatocytes indicates that it is likely cleaved by esterases or other non-CYP enzymes, leading to a controlled release of the parent drug. This profile could be advantageous for achieving sustained exposure of the active compound.

  • Prodrug B (Acetate Ester): Shows very rapid clearance in hepatocytes, characteristic of extensive hydrolysis by carboxylesterases. This could lead to a high first-pass effect and low systemic exposure of the prodrug, potentially making it more suitable for topical or targeted delivery rather than systemic administration.

  • Prodrug C (POM Ether): Exhibits instability in both microsomes and hepatocytes. The instability in microsomes suggests a liability to oxidative metabolism, while the further decrease in stability in hepatocytes points to additional hydrolytic cleavage. This dual instability could result in complex pharmacokinetics and low bioavailability.

In Vivo Pharmacokinetics: The Ultimate Validation

While in vitro assays are invaluable for screening and mechanistic understanding, in vivo pharmacokinetic studies are essential to confirm the metabolic stability and prodrug performance in a whole-organism context. A typical study in rodents would involve administering the prodrug and measuring the plasma concentrations of both the prodrug and the released parent drug over time.

cluster_0 Prodrug Design & Rationale cluster_1 In Vitro Metabolic Assessment cluster_2 Predicted In Vivo Outcome Azetidine Azetidin-3-yl Carbamate (Controlled Release) HLM Microsomal Stability (CYP450 Pathway) Azetidine->HLM HEP Hepatocyte Stability (Esterase & Full Metabolism) Azetidine->HEP Hypothesized Cleavage Ester Ester/Amide (Rapid Release) Ester->HLM Ester->HEP Hypothesized Cleavage PK_Profile Pharmacokinetic Profile (Bioavailability, Exposure) HLM->PK_Profile Informs HEP->PK_Profile Informs

Caption: Logical flow from prodrug structure to predicted pharmacokinetic outcome.

The key objective is to determine if the azetidin-3-yl carbamate strategy provides a desirable pharmacokinetic profile for the parent drug, such as improved oral bioavailability or extended duration of action, compared to direct administration of the parent drug or alternative prodrug approaches.

Conclusion

The assessment of metabolic stability is a critical step in the validation of any prodrug strategy. For azetidin-3-yl carbamate prodrugs, a systematic evaluation using a combination of in vitro tools like liver microsomes and hepatocytes is essential to understand their susceptibility to both oxidative and hydrolytic enzymes. This approach not only characterizes the stability of the prodrug itself but also quantifies the efficiency of parent drug release. By comparing these data against alternative prodrug moieties, drug development teams can make informed, data-driven decisions, selecting the optimal strategy to advance drug candidates with the highest probability of clinical success.

References

  • Dahan, A., & Amidon, G. L. (2015). The Prodrug Approach: A Means to Overcome Poor Drug Delivery Properties. The AAPS Journal, 17(5), 1031–1039. [Link]

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173–185. [Link]

  • Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]

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